molecular formula C25H26N4O4 B607908 H2-003 CAS No. 1060438-30-3

H2-003

Cat. No.: B607908
CAS No.: 1060438-30-3
M. Wt: 446.5
InChI Key: LDIDJPZRWAUNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H2-003 is a class of selective diacylglycerol acyltransferase 2 (DGAT2) inhibitor.

Properties

CAS No.

1060438-30-3

Molecular Formula

C25H26N4O4

Molecular Weight

446.5

IUPAC Name

methyl 3-benzamido-5-(butan-2-ylamino)-1-(furan-2-ylmethyl)pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C25H26N4O4/c1-4-16(2)27-18-13-20-21(28-24(30)17-9-6-5-7-10-17)22(25(31)32-3)29(23(20)26-14-18)15-19-11-8-12-33-19/h5-14,16,27H,4,15H2,1-3H3,(H,28,30)

InChI Key

LDIDJPZRWAUNLN-UHFFFAOYSA-N

SMILES

CCC(C)NC1=CC2=C(N=C1)N(C(=C2NC(=O)C3=CC=CC=C3)C(=O)OC)CC4=CC=CO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

H2-003;  H2 003;  H2003; 

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Molecular Hydrogen in Neurodegenerative Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence suggests that oxidative stress and neuroinflammation play pivotal roles in the pathogenesis of these devastating conditions. Molecular hydrogen (H₂), administered through various methods such as hydrogen-rich water or inhalation, has emerged as a promising therapeutic agent with neuroprotective properties. This technical guide provides an in-depth exploration of the core mechanisms of action of molecular hydrogen in neurodegenerative diseases, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key signaling pathways. Although the prompt referred to "H2-003," the available scientific literature predominantly investigates molecular hydrogen (H₂), and as such, this guide will focus on the latter.

Core Mechanisms of Action

The therapeutic effects of molecular hydrogen in neurodegenerative diseases are attributed to its multi-faceted mode of action, primarily revolving around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.

  • Selective Antioxidant Activity: Molecular hydrogen is a unique antioxidant in that it selectively neutralizes highly cytotoxic reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), while preserving other ROS that function as signaling molecules in physiological processes. This selective scavenging activity helps to mitigate oxidative damage to cellular components like DNA, proteins, and lipids, a key pathological feature in neurodegenerative diseases.

  • Anti-inflammatory Effects: Neuroinflammation, often mediated by the activation of microglia and astrocytes, contributes significantly to neuronal damage. Molecular hydrogen has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by modulating key inflammatory signaling pathways.[1][2]

  • Anti-apoptotic Properties: Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons in neurodegenerative conditions. Molecular hydrogen has demonstrated the ability to inhibit apoptosis by regulating the expression of key apoptotic and anti-apoptotic proteins, such as the Bcl-2 family and caspases.[3]

Signaling Pathways Modulated by Molecular Hydrogen

Molecular hydrogen exerts its therapeutic effects by modulating several critical signaling pathways involved in oxidative stress and inflammation.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the antioxidant response element (ARE), leading to the transcription of protective genes.

Recent studies suggest that molecular hydrogen does not directly activate Nrf2 but rather acts through an indirect mechanism. One proposed model involves hydrogen's interaction with oxidized Fe-porphyrin. The hydroxyl radical (•OH) oxidizes heme (PrP-Fe(II)) to form PrP-Fe(III)-OH. Molecular hydrogen then reacts with this oxidized form to produce PrP-Fe(III)-H, which can act as an electrophile to oxidize Keap1.[4] This oxidation of Keap1 leads to the release and subsequent nuclear translocation of Nrf2.[4]

Nrf2_Activation_by_H2 cluster_nucleus Nucleus H2 Molecular Hydrogen (H₂) Oxidized_Heme Oxidized Heme (PrP-Fe(III)-OH) H2->Oxidized_Heme reduces OH_radical Hydroxyl Radical (•OH) Heme Heme (PrP-Fe(II)) OH_radical->Heme oxidizes Heme->Oxidized_Heme Heme_H PrP-Fe(III)-H Oxidized_Heme->Heme_H Keap1 Keap1 Heme_H->Keap1 oxidizes Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_inactive Nrf2 (inactive) Nrf2_inactive->Keap1_Nrf2 Keap1_Nrf2->Keap1 releases Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus ARE ARE Nrf2_active->ARE binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Indirect activation of the Nrf2 pathway by molecular hydrogen.
Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, leading to a potent inflammatory response. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). Mitochondrial ROS (mtROS) are considered a key component of the activation signal.

Molecular hydrogen can readily diffuse into mitochondria and scavenge mtROS.[5] By reducing the levels of mtROS, molecular hydrogen inhibits the activation of the NLRP3 inflammasome.[5] This, in turn, suppresses the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

NLRP3_Inhibition_by_H2 Signal1 Signal 1 (e.g., LPS) NFkB NF-κB Activation Signal1->NFkB pro_IL1B pro-IL-1β pro-IL-18 NFkB->pro_IL1B NLRP3_gene NLRP3 Gene Expression NFkB->NLRP3_gene IL1B Mature IL-1β Mature IL-18 pro_IL1B->IL1B NLRP3_inactive NLRP3 (inactive) NLRP3_gene->NLRP3_inactive Signal2 Signal 2 (e.g., ATP, toxins) Mitochondria Mitochondria Signal2->Mitochondria mtROS mtROS Mitochondria->mtROS mtROS->NLRP3_inactive activates H2 Molecular Hydrogen (H₂) H2->mtROS scavenges NLRP3_active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active Caspase1 Caspase-1 Activation NLRP3_active->Caspase1 Caspase1->pro_IL1B cleaves Inflammation Inflammation IL1B->Inflammation

Inhibition of the NLRP3 inflammasome pathway by molecular hydrogen.

Preclinical and Clinical Evidence

The neuroprotective effects of molecular hydrogen have been demonstrated in various preclinical models of neurodegenerative diseases and are being investigated in clinical trials.

Quantitative Data from Preclinical Studies
Study TypeAnimal ModelTreatmentKey FindingsReference
Alzheimer's Disease3xTg-AD miceHydrogen-rich water for 7 months- Significantly increased levels of synaptic proteins (PSD-95 and synaptophysin) compared to untreated AD mice (P < 0.05).- Significantly reduced levels of APP and BACE1 compared to untreated AD mice (P < 0.001).[6]
Alzheimer's DiseaseSenescence-accelerated mouse prone 8 (SAMP8)Hydrogen-rich jelly for 26-28 weeks- Significantly lowered IL-6 levels in brain tissues.- Suppressed 8-OHdG, Iba1, and cleaved caspase-3 expression in the prefrontal cortex and hippocampus.[1][7]
Parkinson's Disease ModelChronic physical restraint in miceHydrogen-rich water ad libitum- Suppressed the increase in oxidative stress markers (malondialdehyde and 4-hydroxy-2-nonenal) in the brain.[3]
Vascular DementiaBilateral common carotid artery stenosis in miceHydrogen-rich water- Reversed the decrease in the anti-apoptotic protein Bcl-2.- Significantly elevated anti-inflammatory cytokines IL-4 and IL-1a.[8]
Quantitative Data from Clinical Trials
DiseaseStudy DesignParticipantsTreatmentKey FindingsReference
Mild Cognitive Impairment (MCI)Randomized, double-blind, placebo-controlled73 subjects with MCI~300 mL of hydrogen-rich water per day for 1 year- No significant difference in overall ADAS-cog scores.- APOE4 carriers in the hydrogen group showed significant improvement in total ADAS-cog score and word recall.
Parkinson's DiseaseRandomized, double-blind, placebo-controlled pilot study17 patients with Parkinson's Disease1000 mL/day of hydrogen-water for 48 weeks- Total Unified Parkinson's Disease Rating Scale (UPDRS) scores in the hydrogen-water group improved (mean ± SD, -5.7 ± 8.4), whereas scores in the placebo group worsened (4.1 ± 9.2) (P<0.05).[5]

Experimental Protocols

Novel Object Recognition Test in Mice

This test is used to assess learning and memory.

Protocol:

  • Habituation: Individually acclimate mice to an open-field box for 5-10 minutes for 2-3 consecutive days.

  • Training (T1): Place two identical objects in opposite corners of the open field. Allow the mouse to explore the objects for 5-10 minutes. The time spent exploring each object is recorded.

  • Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).

  • Testing (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes. Record the time spent exploring the familiar and novel objects.

  • Data Analysis: Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.[9][10][11]

Immunohistochemistry for Neuronal Nuclei (NeuN) in Mouse Hippocampus

This protocol is used to identify and quantify neurons.

Protocol:

  • Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde (PFA) and post-fix the brain in 4% PFA overnight. Cryoprotect the brain in 30% sucrose. Section the brain coronally at 40 µm thickness on a cryostat.

  • Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in a citrate buffer.

  • Blocking: Block non-specific binding by incubating the sections in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against NeuN (e.g., mouse anti-NeuN, 1:500 dilution) in the blocking solution overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the sections with PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-mouse, 1:200 dilution) for 1-2 hours at room temperature.[12]

  • Signal Amplification and Visualization: Wash the sections and incubate with an avidin-biotin complex (ABC) reagent. Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.

  • Mounting and Microscopy: Mount the stained sections onto slides, dehydrate, and coverslip. Image the sections using a light microscope and quantify the number of NeuN-positive cells in the region of interest.[13]

Measurement of Oxidative Stress Markers

Malondialdehyde (MDA) Assay (TBARS method):

  • Sample Preparation: Homogenize brain tissue in ice-cold RIPA buffer or PBS. Centrifuge to collect the supernatant.

  • Reaction: Add a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA) to the supernatant. Incubate the mixture at 95°C for 15-60 minutes. This reaction forms a pink-colored MDA-TBA adduct.

  • Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.[11][14]

Superoxide Dismutase (SOD) Activity Assay:

  • Sample Preparation: Homogenize brain tissue in an appropriate buffer and centrifuge to obtain the supernatant.

  • Assay Principle: This assay is often based on the inhibition of the reduction of a chromogen (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample will scavenge the superoxide radicals, thus inhibiting the color reaction.

  • Procedure: In a microplate, mix the sample supernatant with the reaction mixture containing WST-1 and xanthine oxidase.

  • Measurement: Measure the absorbance at 450 nm over time using a microplate reader.

  • Calculation: Calculate the SOD activity as the percentage of inhibition of the colorimetric reaction, and quantify using a standard curve of known SOD activity.[9][13][15]

Conclusion

Molecular hydrogen demonstrates significant therapeutic potential for neurodegenerative diseases through its multifaceted mechanism of action. Its ability to selectively scavenge cytotoxic ROS, suppress neuroinflammation, and inhibit apoptosis by modulating key signaling pathways like Nrf2 and NLRP3 provides a strong rationale for its further development as a neuroprotective agent. While preclinical studies have yielded promising quantitative data, larger and more robust clinical trials are necessary to fully elucidate its efficacy and optimal therapeutic application in patients with neurodegenerative diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the intricate mechanisms of molecular hydrogen and its potential to combat these debilitating disorders.

References

The Therapeutic Potential of Molecular Hydrogen: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the mechanisms, experimental protocols, and clinical data surrounding molecular hydrogen (H₂) as a novel therapeutic agent.

Executive Summary

Molecular hydrogen has emerged as a promising therapeutic agent with a surprising range of applications, demonstrating antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Its unique ability to selectively neutralize cytotoxic reactive oxygen species (ROS), coupled with its high bioavailability, positions it as a molecule of significant interest in drug development and clinical research.[3][4] This technical guide provides a comprehensive overview of the therapeutic potential of H₂, focusing on its core mechanisms of action, detailed experimental protocols for its administration and measurement, and a quantitative summary of its effects from preclinical and clinical studies. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this novel therapeutic modality.

Core Mechanisms of Action

Molecular hydrogen exerts its therapeutic effects through a multi-faceted approach, primarily by modulating oxidative stress and inflammation.

Selective Antioxidant Effects

Unlike many antioxidants, H₂ selectively neutralizes the most cytotoxic reactive oxygen species, the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), while preserving other ROS that play crucial roles in cellular signaling.[3] This selective activity minimizes interference with normal physiological processes. The administration of H₂ has been shown to decrease various markers of oxidative stress, including malondialdehyde (MDA), 8-hydroxy-deoxyguanosine (8-OHdG), and myeloperoxidase.[3][5]

Anti-Inflammatory Properties

H₂ exhibits potent anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α).[3][5] It can also inhibit the activation of key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB).[6]

Modulation of Signaling Pathways

A pivotal mechanism of H₂'s action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, H₂ enhances the body's endogenous antioxidant defense systems.[7][8][9] The proposed mechanism involves H₂ reacting with oxidized Fe-porphyrin, which then acts as an electrophile to oxidize Keap1, leading to the release and activation of Nrf2.[7][8]

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for advancing research in molecular hydrogen. This section outlines key methodologies for H₂ administration and measurement.

Administration of Molecular Hydrogen

2.1.1. Hydrogen-Rich Water (HRW)

  • Preparation: Saturated HRW can be prepared by bubbling hydrogen gas into water. A common method involves dissolving H₂ in water under high pressure (0.4–0.6 MPa) for 2 hours to achieve a supersaturation level (>0.6 mmol/L).[10] Commercially available magnesium-based tablets or sticks that react with water to produce H₂ are also used.

  • Animal Studies: In mouse models, HRW is often provided ad libitum. For example, in a study on chemotherapy-induced neuropathic pain, mice were given continuous access to HRW.[11] In a study on depressive-like behavior, mice were supplied with 30 ml of HRW (0.8 ppm H₂) twice daily.[12]

  • Clinical Studies: Human subjects are typically given a specific volume of HRW to consume daily. For instance, in a study on mild cognitive impairment, participants drank approximately 300 mL of HRW per day.[13] In studies on metabolic syndrome, daily consumption ranged from 750 mL to 2 L.[14]

2.1.2. Hydrogen Gas Inhalation

  • Animal Studies: Rodents are often placed in a chamber with a controlled atmosphere containing H₂ gas. A common concentration used in preclinical studies is 1.3% H₂ mixed with oxygen and nitrogen.[15] For example, in a rat model of cardiac arrest, a mixture of 1.3% H₂ and 26% O₂ was used.[16]

  • Clinical Applications: Inhalation of a mixture of hydrogen and oxygen (e.g., 66% H₂ and 33% O₂) has been used in clinical settings.[10] This method allows for the rapid delivery of H₂ to the bloodstream and is particularly beneficial for respiratory conditions.[17]

2.1.3. Hydrogen-Rich Saline (HRS)

  • Preparation: HRS is produced by dissolving H₂ into saline under high pressure. The resulting solution is sterile and can be administered via intraperitoneal or intravenous injection.[10]

  • Administration: This method provides a controlled and rapid delivery of a specific dose of H₂.[2]

Measurement of Molecular Hydrogen

Accurate measurement of H₂ concentration in biological samples is essential for pharmacokinetic and pharmacodynamic studies.

  • Gas Chromatography: This is the gold standard for measuring H₂ concentration in both gas and liquid samples, including blood.[18]

  • H₂-Specific Electrodes: Needle-type H₂ sensors can be used for real-time measurement of H₂ concentration in tissues.[18]

  • Methylene Blue Titration: A convenient and cost-effective colorimetric method using methylene blue and a platinum colloid can be used to determine the concentration of H₂ in water.[19]

Quantitative Data Summary

The following tables summarize the quantitative effects of molecular hydrogen observed in various preclinical and clinical studies.

Table 1: Effects of Molecular Hydrogen on Oxidative Stress Markers
BiomarkerModel/PopulationH₂ Administration MethodDosage/ConcentrationOutcomeReference
Malondialdehyde (MDA)Rodent modelsInhalation, HRW, HRSVariousSignificant decrease[3][5]
8-hydroxy-deoxyguanosine (8-OHdG)Rodent models and humansInhalation, HRWVariousSignificant decrease[3][5]
MyeloperoxidaseRodent modelsInhalation, HRW, HRSVariousSignificant decrease[3]
Derivatives of Reactive Oxygen Metabolites (d-ROMs)Healthy adultsHRW4 weeksNo significant change[6]
Biological Antioxidant Potential (BAP)Healthy adultsH₂ inhalationPost-exerciseSignificant increase[20]
Table 2: Effects of Molecular Hydrogen on Inflammatory Cytokines
CytokineModel/PopulationH₂ Administration MethodDosage/ConcentrationOutcomeReference
IL-1βRodent modelsInhalation, HRSVariousSignificant decrease[3]
IL-6Rodent modelsInhalation, HRSVariousSignificant decrease[3]
TNF-αRodent modelsInhalation, HRSVariousSignificant decrease[3][5]
IL-5Allergic rhinitis mouse modelH₂ inhalationDose-dependentSignificant decrease in serum[21]
IL-13Allergic rhinitis mouse modelH₂ inhalationDose-dependentSignificant decrease in serum[21]
Monocyte Chemoattractant Protein-1 (MCP-1)Allergic rhinitis mouse modelH₂ inhalationDose-dependentSignificant decrease in serum[21]
Table 3: Clinical Outcomes of Molecular Hydrogen Therapy
ConditionPopulationH₂ Administration MethodDosage/ConcentrationKey FindingsReference
Mild Cognitive Impairment73 subjects with MCIHRW~300 mL/day for 1 yearSignificant improvement in ADAS-cog scores in APOE4 carriers[13]
Metabolic Syndrome20 subjects with potential MSHRW~1 mmol H₂/day for 8 weeks8% increase in HDL-c, 13% decrease in Total Cholesterol/HDL ratio[22]
Obesity10 overweight womenHydrogen-generating minerals4 weeksSignificant reduction in body fat, arm fat index, and serum triglycerides[22]
Chemotherapy-Induced Neuropathic PainMouse modelHRWContinuousIncreased paw withdrawal mechanical threshold[11]
Inflammatory Bowel DiseaseMouse modelHRWAd libitumReduced disease activity index and colon damage[23]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental designs are provided below using the DOT language.

Signaling Pathway Diagrams

Nrf2_Activation_by_H2 cluster_nrf2_activation Nrf2 Activation ROS Hydroxyl Radical (•OH) Porphyrin Fe-Porphyrin ROS->Porphyrin Oxidizes H2 Molecular Hydrogen (H₂) Ox_Porphyrin Oxidized Porphyrin (PrP-Fe(III)-OH) H2->Ox_Porphyrin Reduces H2_Porphyrin H₂-Porphyrin Complex (PrP-Fe(III)-H) Keap1 Keap1 H2_Porphyrin->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Induces Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Leads to H2_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates H2 Molecular Hydrogen (H₂) H2->NFkB_Pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_Pathway->Proinflammatory_Cytokines Induces Expression Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotes Preclinical_HRW_Study_Workflow start Start: Animal Model Selection (e.g., Disease Model Mice) randomization Randomization into Groups start->randomization control_group Control Group (Normal Drinking Water) randomization->control_group treatment_group Treatment Group (Hydrogen-Rich Water) randomization->treatment_group administration Ad Libitum Water Administration control_group->administration treatment_group->administration behavioral_tests Behavioral Assessments (e.g., Pain Threshold, Memory Tests) administration->behavioral_tests sample_collection Tissue and Blood Sample Collection behavioral_tests->sample_collection biochemical_assays Biochemical Assays (e.g., ELISA for Cytokines, Oxidative Stress Markers) sample_collection->biochemical_assays data_analysis Statistical Data Analysis biochemical_assays->data_analysis end End: Conclusion on H₂ Efficacy data_analysis->end

References

Unveiling the Cytoprotective Potential of Molecular Hydrogen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cytoprotective effects of molecular hydrogen (H₂), a promising therapeutic agent. While the initial query focused on "H2-003," extensive research has revealed no specific compound with this designation. Instead, this document consolidates the significant body of scientific evidence surrounding the protective role of molecular hydrogen in various cellular stress models. Here, we delve into the quantitative data, experimental methodologies, and underlying signaling pathways that characterize the cytoprotective actions of H₂.

Quantitative Data Summary

The cytoprotective efficacy of molecular hydrogen has been quantified across various studies, primarily focusing on its ability to mitigate oxidative stress-induced cell damage. The following tables summarize key quantitative findings from preclinical research.

Table 1: Effect of Molecular Hydrogen on Oxidative Stress Markers and Cell Viability in Irradiated A549 Lung Epithelial Cells [1]

ParameterControl (Irradiation Only)H₂ Treatment + Irradiation
Intracellular ROS Levels (Relative Units) IncreasedSignificantly Reduced
Apoptotic Markers ElevatedSignificantly Reduced
Cell Viability (%) DecreasedSignificantly Improved

Table 2: Impact of Hydrogen-Rich Saline (HRS) on Senescence in Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs) in vivo [2]

ParameterControl GroupHRS Treated Group
SA-β-Gal Positive Cells (%) HighReduced
Cell Proliferation Ability StandardEnhanced
Cells in G1 Arrest (%) HighDecreased
Intracellular ROS Production ElevatedInhibited
p53 Protein Expression HighDecreased
p21 Protein Expression HighDecreased

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the cytoprotective effects of molecular hydrogen.

In Vitro Model of Radiation-Induced Lung Injury

This protocol outlines the experimental setup used to assess the radioprotective effects of molecular hydrogen on human lung epithelial cells.[1]

Cell Culture and H₂ Treatment:

  • Cell Line: A549 human lung epithelial cells.

  • Culture Medium: Standard cell culture medium supplemented with fetal bovine serum and antibiotics.

  • H₂ Administration: Cells are treated with hydrogen-rich phosphate-buffered saline (PBS) or medium prior to irradiation.

Irradiation and anoxia:

  • Irradiation: Cells receive a 10 Gy dose of irradiation to induce cellular damage.

  • Oxidative Stress Induction: Irradiation leads to the generation of reactive oxygen species (ROS).

Assessment of Cytoprotection:

  • ROS Measurement: Intracellular ROS levels are quantified using electron spin resonance and fluorescent indicators.

  • Cell Damage Assessment: Levels of oxidative stress and apoptotic markers are measured.

  • Cell Viability Assay: Cell viability is determined to assess the protective effect of H₂.

G cluster_prep Cell Preparation cluster_induction Damage Induction cluster_analysis Analysis A A549 Cell Culture B H2 Treatment (H2-rich medium) A->B C 10 Gy Irradiation B->C D ROS Measurement C->D E Apoptosis Assay C->E F Cell Viability Assay C->F

Experimental Workflow for In Vitro Radiation Injury Model.
In Vivo Model of Cellular Senescence

This protocol describes the in vivo study design to evaluate the anti-senescence effects of hydrogen-rich saline (HRS) in aging rats.[2]

Animal Model and Treatment:

  • Animal Model: 12-month-old Sprague Dawley rats.

  • Treatment: Intraperitoneal administration of HRS (10 ml/kg).

Cell Isolation and Analysis:

  • Cell Source: Bone marrow-derived mesenchymal stem cells (BM-MSCs) are harvested.

  • Senescence Marker: Senescence-associated β-galactosidase (SA-β-Gal) activity is measured.

  • Cell Function Assays: Proliferation and tri-lineage differentiation potential of BM-MSCs are assessed.

  • Cell Cycle Analysis: The percentage of cells in different phases of the cell cycle is determined.

  • Molecular Analysis: Intracellular ROS levels and expression of senescence-related proteins (p53 and p21) are quantified.

Signaling Pathways in H₂-Mediated Cytoprotection

Molecular hydrogen exerts its cytoprotective effects through the modulation of specific signaling pathways. The diagrams below illustrate these mechanisms.

ROS/p53/p21 Pathway in Cellular Senescence

Molecular hydrogen has been shown to alleviate cellular senescence by downregulating the ROS/p53/p21 signaling pathway.[2] By reducing intracellular ROS, H₂ prevents the activation of p53, a tumor suppressor protein that can induce cell cycle arrest and senescence. This, in turn, leads to decreased expression of p21, a cyclin-dependent kinase inhibitor, ultimately promoting cell proliferation and reducing senescence.

G H2 Molecular Hydrogen (H2) ROS Intracellular ROS H2->ROS Inhibits p53 p53 ROS->p53 Activates p21 p21 p53->p21 Induces Senescence Cellular Senescence p21->Senescence Promotes

H₂-Mediated Downregulation of the ROS/p53/p21 Senescence Pathway.
Nrf2/HO-1 Antioxidant Pathway

While not directly demonstrated for molecular hydrogen in the provided search results, a common mechanism for cytoprotection against oxidative stress involves the activation of the Nrf2/HO-1 pathway. For context, studies on other cytoprotective agents like chlorogenic acid have shown activation of this pathway in response to oxidative stress.[3] It is plausible that H₂ may also engage this critical antioxidant response element. In this pathway, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

G Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Stress->Nrf2_Keap1 Dissociates Nrf2 Nrf2 (nuclear translocation) Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 Expression ARE->HO1 Induces Cytoprotection Cytoprotection HO1->Cytoprotection Promotes

Hypothesized Nrf2/HO-1 Pathway in H₂-Mediated Cytoprotection.

Conclusion

The collective evidence strongly supports the role of molecular hydrogen as a potent cytoprotective agent. Its ability to selectively neutralize detrimental reactive oxygen species and modulate key signaling pathways, such as the ROS/p53/p21 pathway, underscores its therapeutic potential in conditions associated with oxidative stress and cellular senescence. The experimental protocols detailed herein provide a framework for future research aimed at further elucidating the mechanisms of H₂-mediated cytoprotection and translating these preclinical findings into clinical applications. While the originally requested "this compound" remains unidentified, the robust data on molecular hydrogen offers a compelling alternative avenue for investigation in the field of cytoprotective drug development.

References

The Role of Molecular Hydrogen (H2) in the Modulation of Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant contributing factor to a multitude of pathological conditions. An emerging therapeutic strategy involves the administration of molecular hydrogen (H2), which has demonstrated potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This technical guide provides an in-depth analysis of the mechanisms by which molecular hydrogen modulates key inflammatory signaling pathways, with a primary focus on the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome pathways. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Molecular hydrogen, a colorless and odorless gas, has garnered significant attention in the biomedical field for its therapeutic potential. Its small molecular size allows for rapid diffusion across cell membranes, enabling it to target subcellular compartments such as mitochondria.[1] While initially recognized for its selective antioxidant properties, particularly in neutralizing hydroxyl radicals (•OH) and peroxynitrite (ONOO-), a growing body of evidence indicates that H2 also functions as a signal modulator, directly influencing inflammatory and apoptotic pathways.[2][3] This guide elucidates the intricate mechanisms through which H2 exerts its anti-inflammatory effects, providing a foundation for its potential application in novel therapeutic interventions.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows for the translocation of the active NF-κB dimer (typically p65/p50) into the nucleus, where it initiates the transcription of target genes.[2][3]

Molecular hydrogen has been shown to significantly inhibit the activation of the NF-κB pathway.[2][3] This inhibitory effect is achieved through the suppression of IκBα phosphorylation, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[3] By attenuating NF-κB activation, H2 effectively reduces the production of a cascade of pro-inflammatory mediators.

Quantitative Data: H2 Effects on NF-κB Pathway and Pro-inflammatory Cytokines

The following table summarizes the quantitative effects of molecular hydrogen on key markers of the NF-κB signaling pathway and downstream pro-inflammatory cytokines from various experimental models.

Experimental ModelH2 Administration MethodKey FindingsReference
Rat model of Alzheimer's diseaseHydrogen-rich saline (intraperitoneal)Suppressed the activation of JNK and NF-κB.[3]
Murine macrophage RAW264 cellsHydrogen treatmentInhibited LPS/IFNγ-induced phosphorylation of IκBα.[4]
Radiation-induced lung injury in miceHydrogen therapySignificantly inhibited the NF-κB signaling pathway.[5]
Sepsis model in miceH2 treatmentReduced serum and tissue levels of pro-inflammatory cytokines.[6]

Signaling Pathway Diagram: H2 Modulation of NF-κB

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli H2 H2 IKK Complex IKK Complex IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Inflammation Inflammation Pro-inflammatory Genes->Inflammation Leads to IkB->NF-kB Inhibits Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation Ubiquitination & Nucleus->Pro-inflammatory Genes Activates Transcription

Caption: Molecular hydrogen (H2) inhibits the NF-κB signaling pathway by preventing the activation of the IKK complex, thereby suppressing the downstream inflammatory cascade.

Modulation of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by sensing a wide range of pathogen-associated and danger-associated molecular patterns (PAMPs and DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, leading to a potent pro-inflammatory response.[7]

Molecular hydrogen has been demonstrated to effectively suppress the activation of the NLRP3 inflammasome.[7] A key mechanism underlying this inhibition is the ability of H2 to reduce mitochondrial reactive oxygen species (mtROS), which are known triggers for NLRP3 inflammasome assembly.[1] By scavenging these ROS, H2 prevents the initial activation signal for the inflammasome.

Quantitative Data: H2 Effects on NLRP3 Inflammasome and Cytokine Production

The following table summarizes the quantitative effects of molecular hydrogen on key components of the NLRP3 inflammasome pathway and the resulting cytokine production.

Experimental ModelH2 Administration MethodKey FindingsReference
Sepsis-induced lung injury in ratsHydrogen-rich salineDecreased M1 polarization and increased M2 polarization of alveolar macrophages.[5]
Experimental acute pancreatitis in miceHydrogen-rich salineSubstantially inhibited the activation of the NLRP3 inflammasome.[6]
Traumatic brain injury-induced lung injury in mice2% H2 inhalationSignificantly downregulated NLRP3 activation.[8]
Healthy AdultsH2 inhalationIncreased antioxidant and anti-inflammatory responses.[9]

Signaling Pathway Diagram: H2 Modulation of NLRP3 Inflammasome

NLRP3_Inflammasome_Pathway PAMPs/DAMPs PAMPs/DAMPs H2 H2 Mitochondria Mitochondria mtROS mtROS Mitochondria->mtROS Produces NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruits Caspase-1 Caspase-1 Pro-IL-1β / Pro-IL-18 Pro-IL-1β Pro-IL-18 Caspase-1->Pro-IL-1β / Pro-IL-18 Cleaves IL-1β / IL-18 Mature IL-1β Mature IL-18 Inflammation Inflammation IL-1β / IL-18->Inflammation Promotes mtROS->NLRP3 Activates Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruits Pro-caspase-1->Caspase-1 Cleaves to Pro-IL-1β / Pro-IL-18->IL-1β / IL-18 Matures to

Caption: Molecular hydrogen (H2) inhibits NLRP3 inflammasome activation by scavenging mitochondrial reactive oxygen species (mtROS), a key trigger for inflammasome assembly.

Experimental Protocols

The following sections provide an overview of common methodologies used to investigate the effects of molecular hydrogen in both in vivo and in vitro settings.

In Vivo Administration of Molecular Hydrogen
  • Hydrogen Gas Inhalation:

    • Apparatus: Animals are placed in a sealed chamber connected to a hydrogen gas generator or a pre-mixed gas cylinder.

    • Concentration: Typically, a mixture of 1-4% H2 in air is used. For some applications, higher concentrations (e.g., 67%) have been utilized.[10]

    • Duration: Inhalation periods can range from 1 to 6 hours daily, for a duration of several days to weeks, depending on the experimental design.[10][11]

    • Monitoring: Gas concentrations within the chamber should be continuously monitored to ensure accuracy and safety.

  • Hydrogen-Rich Saline (HRS) Administration:

    • Preparation: H2 gas is dissolved in sterile saline under high pressure (typically 0.4-0.6 MPa) to a final concentration of approximately 0.6 mM. The saline should be stored in an aluminum bag to prevent H2 dissipation.

    • Administration: HRS is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Dosage: Dosages vary depending on the animal model and study objectives, with a common range being 5-10 mL/kg of body weight.

In Vitro Administration of Molecular Hydrogen
  • Cell Culture with Hydrogen Gas:

    • Method: Cells are cultured in a sealed, humidified chamber or a multi-well plate placed within a larger sealed container.

    • Gas Mixture: A specific concentration of H2 gas (e.g., 5-10%) is mixed with CO2-enriched air (typically 5% CO2, 95% air) and introduced into the chamber.[12]

    • Duration: Cells are exposed to the hydrogen-containing atmosphere for the desired experimental period, which can range from hours to days.

  • Hydrogen-Rich Medium:

    • Preparation: Similar to HRS, cell culture medium is saturated with H2 gas under pressure. The final concentration of H2 in the medium is typically maintained above 0.3 mmol/L.[13]

    • Application: The hydrogen-rich medium is used to replace the standard culture medium for the duration of the experiment. The medium should be changed regularly to maintain the H2 concentration.

Conclusion and Future Directions

Molecular hydrogen demonstrates significant therapeutic potential as a modulator of inflammatory pathways. Its ability to inhibit both the NF-κB and NLRP3 inflammasome signaling cascades underscores its broad anti-inflammatory effects. The data presented in this guide highlight the consistent and reproducible effects of H2 across various experimental models.

Future research should focus on elucidating the precise molecular targets of H2 within these signaling pathways. Further clinical trials are warranted to establish the safety and efficacy of H2 therapy in human inflammatory diseases. The development of novel and more efficient H2 delivery systems will also be crucial for translating the therapeutic promise of molecular hydrogen into clinical practice. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

Foundational Research on Molecular Hydrogen (H₂) and Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Molecular hydrogen (H₂), a colorless and odorless gas, has emerged as a therapeutic agent with selective antioxidant properties, playing a cytoprotective role in a variety of diseases.[1][2] Due to its small size and high penetrability, H₂ can easily reach subcellular compartments, including mitochondria.[1][2] Emerging research suggests that H₂'s therapeutic effects extend beyond scavenging of detrimental reactive oxygen species (ROS) to the modulation of mitochondrial bioenergetics and signaling pathways.[1][2] This technical guide provides an in-depth overview of the foundational research on the effects of molecular hydrogen on mitochondrial function, summarizing key quantitative data, detailing experimental methodologies, and visualizing core signaling pathways. This document interprets the subject "H2-003" as molecular hydrogen (H₂) based on the available scientific literature.

Quantitative Data on the Effects of H₂ on Mitochondrial Function

The following tables summarize the reported effects of molecular hydrogen on key mitochondrial parameters. It is important to note that much of the available data is qualitative or semi-quantitative, and further research is needed to establish precise dose-response relationships.

Table 1: Effects of H₂ on Mitochondrial Bioenergetics

ParameterObserved EffectCell/Animal ModelReference
ATP ProductionIncreasedNot specified[1][2]
Mitochondrial Membrane Potential (ΔΨm)Preserved/IncreasedNot specified[1][2]
Mitochondrial Respiration (Complex I & II activity)IncreasedNot specified[3]
Mitochondrial SwellingReducedNot specified[1][2]

Table 2: Effects of H₂ on Mitochondrial Oxidative Stress and Dynamics

ParameterObserved EffectCell/Animal ModelReference
Hydroxyl Radicals (•OH)Selectively reducedNot specified[1][2]
Mitochondrial ROS (mtROS)ReducedNot specified[4]
Mitochondrial Fission (Drp1 expression)DecreasedNot specified[3]
Mitochondrial Fusion (Mfn2 expression)IncreasedNot specified[3]

Signaling Pathways and Mechanisms of Action

Molecular hydrogen exerts its effects on mitochondria through multiple signaling pathways. The following diagrams illustrate some of the key proposed mechanisms.

Selective ROS Scavenging and NLRP3 Inflammasome Inhibition

H₂ selectively scavenges hydroxyl radicals (•OH), a highly cytotoxic reactive oxygen species, which in turn can mitigate mitochondrial DNA (mtDNA) damage. This action helps to block the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[5]

H2 Molecular Hydrogen (H₂) OH Hydroxyl Radical (•OH) H2->OH Scavenges mtDNA_damage Mitochondrial DNA Damage OH->mtDNA_damage Causes NLRP3 NLRP3 Inflammasome Activation mtDNA_damage->NLRP3 Activates Inflammation Inflammation & Fibrosis NLRP3->Inflammation Leads to

Caption: H₂ mitigates inflammation by scavenging •OH and inhibiting the NLRP3 inflammasome pathway.

Modulation of Ghrelin and Glucose Transport

H₂ administration has been shown to increase the expression of ghrelin, which in turn can influence mitochondrial bioenergetics. Additionally, H₂ can stimulate glucose transporter 4 (GLUT4) translocation, enhancing glucose uptake in a manner similar to insulin, through the activation of AMPK and PI3K pathways.[1][2]

H2 Molecular Hydrogen (H₂) Ghrelin Ghrelin Expression H2->Ghrelin Increases AMPK AMPK Activation H2->AMPK Activates PI3K PI3K Activation H2->PI3K Activates GHS_R1a GHS-R1α Activation Ghrelin->GHS_R1a Leads to Mito_Bioenergetics Mitochondrial Bioenergetics GHS_R1a->Mito_Bioenergetics Modulates GLUT4 GLUT4 Translocation AMPK->GLUT4 Stimulates PI3K->GLUT4 Stimulates Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Enhances

Caption: H₂ influences mitochondrial energy metabolism via ghrelin and glucose transport pathways.

Experimental Protocols

The following sections describe the general methodologies used in the foundational research of molecular hydrogen's effects on mitochondrial function.

High-Resolution Respirometry

High-resolution respirometry is a key technique used to measure the oxygen consumption rate (OCR) of isolated mitochondria or intact cells, providing insights into the function of the electron transport chain.

  • Objective: To assess the impact of H₂ on mitochondrial respiration.

  • General Protocol:

    • Cell/Mitochondria Preparation: Isolate mitochondria from tissues or use cultured cells.

    • Respirometer Setup: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

    • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

      • ROUTINE respiration: Measure the basal OCR of intact cells.

      • LEAK respiration (State 4): Add an ATP synthase inhibitor (e.g., oligomycin) to measure oxygen consumption not coupled to ATP synthesis.

      • ETS capacity (State 3): Add a chemical uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.

      • Complex-specific respiration: Use specific substrates and inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to pinpoint the effects of H₂ on different respiratory complexes.

    • Data Analysis: Normalize OCR to cell number or mitochondrial protein content.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

ΔΨm is a key indicator of mitochondrial health and energy status. Fluorescent dyes are commonly used to measure changes in ΔΨm.

  • Objective: To determine if H₂ treatment affects the mitochondrial membrane potential.

  • General Protocol:

    • Cell Culture and Treatment: Culture cells and treat with H₂ (e.g., using hydrogen-rich media).

    • Staining: Incubate cells with a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRM, TMRE, or JC-1).

    • Detection: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.

    • Analysis: A decrease in fluorescence intensity (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

Assessment of Mitochondrial ROS Production

Specific fluorescent probes are used to detect the levels of reactive oxygen species within the mitochondria.

  • Objective: To quantify the effect of H₂ on mitochondrial ROS production.

  • General Protocol:

    • Cell Culture and Treatment: Culture cells and expose them to H₂.

    • Staining: Load cells with a mitochondria-targeted ROS-sensitive fluorescent probe (e.g., MitoSOX Red for superoxide).

    • Fluorescence Measurement: Measure the fluorescence intensity using a suitable instrument (fluorescence microscope, flow cytometer, or plate reader).

    • Analysis: An increase in fluorescence indicates an increase in mitochondrial ROS levels.

Conclusion

The foundational research on molecular hydrogen reveals its significant potential to modulate mitochondrial function. H₂ appears to act as a "mitochondrial nutrient" by protecting mitochondria from oxidative damage, preserving their bioenergetic capacity, and influencing key signaling pathways that regulate cellular metabolism.[3] While the initial findings are promising, further in-depth studies with standardized protocols and more extensive quantitative data are necessary to fully elucidate the mechanisms of action and translate these findings into effective clinical therapies. The diagrams and summarized data in this guide provide a foundational understanding for researchers, scientists, and drug development professionals interested in the therapeutic potential of molecular hydrogen.

References

Methodological & Application

Application Notes and Protocols for H2-003 Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "H2-003" is not a publicly recognized chemical entity based on available scientific literature. The following protocol has been developed as a representative example for a hypothetical histamine H2 receptor (H2R) antagonist, based on established methodologies for similar compounds in preclinical cancer research.

Introduction

This compound is a novel, potent, and selective antagonist of the histamine H2 receptor. Histamine, a key mediator in allergic reactions and gastric acid secretion, also plays a significant role in modulating the tumor microenvironment. By blocking H2 receptors, which are expressed on various immune cells, this compound is hypothesized to reverse tumor-induced immunosuppression, thereby enhancing anti-tumor immunity. Preclinical studies with established H2R antagonists have demonstrated their potential to inhibit tumor growth and metastasis by reducing the population of myeloid-derived suppressor cells (MDSCs) and promoting a shift towards a pro-inflammatory Th1 immune response.[1][2][3][4] These application notes provide a detailed protocol for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a syngeneic mouse model of breast cancer.

Mechanism of Action: H2 Receptor Antagonism in the Tumor Microenvironment

Histamine within the tumor microenvironment can promote immunosuppression by binding to H2 receptors on immune cells such as T cells and MDSCs. This interaction typically leads to an increase in intracellular cyclic AMP (cAMP), which can suppress the activity of cytotoxic T lymphocytes and enhance the suppressive functions of MDSCs. This compound, by competitively blocking the H2 receptor, is expected to prevent these downstream signaling events, thereby restoring anti-tumor immune responses.

H2R_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., MDSC, T cell) Histamine Histamine H2_Receptor H2_Receptor Histamine->H2_Receptor Binds & Activates This compound This compound This compound->H2_Receptor Binds & Blocks G_Protein G_Protein H2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Immunosuppression Immunosuppression cAMP->Immunosuppression Leads to

Caption: Simplified signaling pathway of H2 receptor modulation.

Experimental Protocol: In Vivo Efficacy in a 4T1 Syngeneic Mouse Model

This protocol details a study to assess the anti-tumor efficacy of this compound in the 4T1 murine breast cancer model, which is known for its aggressive growth and metastatic potential.[1][2]

Materials and Reagents
  • This compound (powder form)

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS)

  • 4T1 murine breast cancer cell line

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Female BALB/c mice, 6-8 weeks old

  • Sterile syringes and needles (27G)

  • Digital calipers

  • Anesthesia (e.g., isoflurane)

  • Materials for tissue collection and processing

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup (Day 0) cluster_treatment Treatment Phase (Day 7-28) cluster_endpoint Endpoint Analysis (Day 28) A Inject 5x10^4 4T1 cells subcutaneously into the flank of BALB/c mice B Randomize mice into treatment groups (n=10/group) when tumors reach ~100 mm³ A->B C Administer this compound or Vehicle daily via intraperitoneal (IP) injection B->C D Monitor body weight and tumor volume 3 times per week C->D E Collect terminal blood samples for PK and cytokine analysis D->E At study termination F Excise tumors and spleens for weight and immunophenotyping E->F

Caption: Workflow for the in vivo efficacy study of this compound.
Detailed Methodologies

3.1. Animal Handling and Tumor Inoculation

  • Acclimatize female BALB/c mice for at least one week under standard laboratory conditions.

  • Culture 4T1 cells in RPMI-1640 supplemented with 10% FBS.

  • On Day 0, harvest the cells and resuspend in sterile PBS at a concentration of 5x10⁵ cells/mL.

  • Inject 100 µL of the cell suspension (5x10⁴ cells) subcutaneously into the right flank of each mouse.

3.2. This compound Formulation and Administration

  • Prepare a stock solution of this compound in sterile PBS. The final formulation should be sterile-filtered.

  • On Day 7, or when tumors reach an average volume of 100 mm³, randomize mice into treatment groups.

  • Administer this compound or vehicle daily via intraperitoneal (IP) injection at a volume of 10 µL/g of body weight.

3.3. Efficacy Monitoring

  • Measure tumor dimensions three times a week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Record the body weight of each animal at the same time as tumor measurement.

  • Monitor animals daily for any signs of toxicity or distress.

  • The study endpoint is Day 28, or when tumors reach the maximum allowed size as per institutional guidelines.

3.4. Pharmacokinetic (PK) Analysis

  • On the final day of the study, collect blood samples from a subset of animals at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours) post-final dose.

  • Process blood to obtain plasma and store at -80°C until analysis by LC-MS/MS to determine this compound concentration.

3.5. Biomarker Analysis

  • At the study endpoint, collect terminal blood via cardiac puncture.

  • Isolate plasma for cytokine analysis using ELISA kits (e.g., for IFN-γ and TGF-β).

  • Harvest spleens and tumors and process them into single-cell suspensions.

  • Perform flow cytometry to analyze immune cell populations, including:

    • T helper (Th1) cells (CD3⁺CD4⁺IFN-γ⁺)

    • Regulatory T cells (Tregs) (CD3⁺CD4⁺FoxP3⁺)

    • Myeloid-derived suppressor cells (MDSCs) (CD11b⁺Gr-1⁺)

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of this compound in the 4T1 Mouse Model

Treatment Group Dose (mg/kg, IP) Mean Tumor Volume at Day 28 (mm³) ± SEM Tumor Growth Inhibition (%) Mean Tumor Weight at Day 28 (g) ± SEM
Vehicle (PBS) - 1500 ± 120 - 1.45 ± 0.25
This compound 10 1125 ± 95* 25 1.10 ± 0.18
This compound 20 825 ± 70** 45 0.80 ± 0.15*
This compound 50 600 ± 55*** 60 0.61 ± 0.12**

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are representative.

Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice (20 mg/kg, IP)

Parameter Value
Cmax (ng/mL) ~1200
Tmax (h) 0.5
AUC (0-t) (ng·h/mL) ~3500
Half-life (t½) (h) ~2.5
Clearance (CL/F) (mL/h/kg) ~5700

Data are hypothetical, based on typical values for H2R antagonists in rodents.[5][6][7]

Table 3: Immunomodulatory Effects of this compound (20 mg/kg) at Day 28

Biomarker Vehicle Group (± SEM) This compound Group (± SEM) Fold Change
Plasma Cytokines (pg/mL)
IFN-γ 55 ± 8 120 ± 15** ↑ 2.2x
TGF-β 350 ± 40 180 ± 25** ↓ 0.5x
Splenic Immune Cells (%)
Th1 Cells (CD4⁺IFN-γ⁺) 2.5 ± 0.4 5.5 ± 0.7** ↑ 2.2x
Treg Cells (CD4⁺FoxP3⁺) 10.2 ± 1.1 6.1 ± 0.8* ↓ 0.6x
Tumoral Immune Cells (%)
MDSCs (CD11b⁺Gr-1⁺) 35 ± 4 18 ± 3** ↓ 0.5x

*p<0.05, **p<0.01 compared to Vehicle group. Data are representative based on published effects of H2R antagonists.[2][8]

References

Application Notes and Protocols for Cimetidine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine, a well-characterized histamine H2 receptor antagonist, has demonstrated notable anti-tumorigenic properties in various cancer cell lines.[1] While its primary clinical application is the reduction of gastric acid secretion, extensive research has revealed its potential as an anti-cancer agent through mechanisms including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell adhesion.[2][3] These application notes provide a comprehensive overview of the use of cimetidine in cell culture experiments, detailing its mechanisms of action, recommended concentration ranges, and protocols for assessing its biological effects.

Mechanism of Action

Cimetidine's anti-cancer effects are multi-faceted. While it is a known antagonist of the histamine H2 receptor, some of its anti-tumor activities appear to be independent of this action, as other H2 receptor antagonists like famotidine and ranitidine do not consistently replicate these effects.[4]

The primary anti-cancer mechanisms of cimetidine include:

  • Inhibition of Cell Proliferation: Cimetidine can arrest the growth of various cancer cell lines. This is thought to occur in part by antagonizing the growth-promoting effects of histamine on tumor cells that express H2 receptors.[3]

  • Induction of Apoptosis: Cimetidine has been shown to induce programmed cell death (apoptosis) in several cancer cell lines, including gastric and salivary gland tumor cells.[2][5] This is mediated through the activation of caspase cascades and regulation of the Bcl-2 family of proteins.

  • Inhibition of Cell Adhesion and Metastasis: A key mechanism in its anti-metastatic potential is the inhibition of cancer cell adhesion to endothelial cells. Cimetidine achieves this by down-regulating the expression of E-selectin on the surface of endothelial cells, a crucial molecule for the attachment of tumor cells expressing sialyl Lewis antigens.[2][4]

Data Presentation: Cimetidine Concentration for In Vitro Studies

The effective concentration of cimetidine can vary significantly depending on the cell line and the biological endpoint being measured. The following tables summarize reported concentrations for different anti-cancer effects.

Table 1: Inhibition of Cancer Cell Proliferation (IC50 Values)

Cell LineCancer TypeIC50Reference
Huh7Hepatocellular Carcinoma3.19 mM[6]
MDA-MB-468Breast Cancer3.28 mM[6]

Table 2: Effective Concentrations for Inhibition of Cell Adhesion

Cell LineEffectConcentration RangeReference
HT-29 (colorectal)Inhibition of adhesion to HUVECsDose-dependent[7]
HSG (salivary gland)Inhibition of adhesion to neural cells10⁻⁸ M to 10⁻⁴ M[8]
Breast cancer cellsInhibition of adhesionNot specified[7]
Gastric cancer cellsInhibition of adhesionNot specified[7]

Table 3: Effective Concentrations for Induction of Apoptosis

Cell LineEffectConcentration RangeTreatment DurationReference
SGC-7901 (gastric)Induction of apoptosisDose-dependentNot specified[2]
MGC-803 (gastric)Induction of apoptosisDose-dependentNot specified[2]
HSG (salivary gland)Induction of apoptosis10⁻⁸ M to 10⁻² M24 hours[5]

Signaling Pathways Modulated by Cimetidine

Cimetidine's anti-cancer effects are mediated through the modulation of several key signaling pathways.

Cimetidine-Induced Apoptosis Signaling Pathway

Cimetidine triggers apoptosis through both the intrinsic and extrinsic pathways, leading to the activation of executioner caspases.

G Cimetidine Cimetidine Bcl2 Bcl-2 Cimetidine->Bcl2 Inhibits Bax Bax Cimetidine->Bax Promotes Caspase8 Caspase-8 Cimetidine->Caspase8 Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Cimetidine-induced apoptosis pathway.

Cimetidine's Inhibition of Cancer Cell Adhesion

Cimetidine can prevent a critical step in metastasis by inhibiting the adhesion of cancer cells to the endothelium.

G cluster_0 Endothelial Cell cluster_1 Cancer Cell E_selectin E-selectin Adhesion E_selectin->Adhesion Binding Cimetidine Cimetidine Cimetidine->E_selectin Down-regulates expression Sialyl_Lewis Sialyl Lewis Antigen Sialyl_Lewis->Adhesion Metastasis Metastasis Adhesion->Metastasis Leads to

Caption: Inhibition of cancer cell adhesion by cimetidine.

Experimental Protocols

Protocol 1: Assessment of Cimetidine's Anti-Proliferative Effects using MTT Assay

This protocol outlines the steps to determine the IC50 value of cimetidine on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cimetidine stock solution (e.g., 100 mM in sterile DMSO or water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Cimetidine Treatment: Prepare serial dilutions of cimetidine in complete medium. A common concentration range to test is from 10 µM to 10 mM. Remove the old medium from the wells and add 100 µL of the cimetidine dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest cimetidine concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the cimetidine concentration and determine the IC50 value using a suitable software.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of Cimetidine B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: MTT assay workflow.

Protocol 2: Detection of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes how to quantify cimetidine-induced apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • Cimetidine stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of cimetidine (e.g., based on IC50 values) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

G A Seed and treat cells with Cimetidine B Harvest adherent and floating cells A->B C Wash cells with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by flow cytometry F->G

Caption: Apoptosis detection workflow.

Conclusion

Cimetidine presents a compelling case for further investigation as an anti-cancer agent. Its multifaceted mechanisms of action provide multiple avenues for therapeutic intervention. The protocols and data presented in these application notes offer a foundational guide for researchers to explore the potential of cimetidine in various cancer models. It is crucial to empirically determine the optimal concentration and treatment duration for each specific cell line and experimental setup.

References

Application of Molecular Hydrogen (H2-003) in a Model of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular hydrogen (H2), designated here as H2-003 for investigational purposes, has emerged as a promising therapeutic agent in preclinical models of cerebral ischemia. Its neuroprotective effects are attributed to its unique ability to selectively neutralize cytotoxic reactive oxygen species (ROS), coupled with its anti-inflammatory, anti-apoptotic, and signaling modulatory properties. These application notes provide a comprehensive overview of the use of this compound in a standard animal model of focal cerebral ischemia, the middle cerebral artery occlusion (MCAO) model. Detailed protocols for disease induction and this compound administration are provided, along with a summary of expected quantitative outcomes and an exploration of the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in animal models of cerebral ischemia.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficits

Treatment GroupAnimal ModelThis compound Administration RouteInfarct Volume Reduction (%)Neurological Score ImprovementReference
H2 InhalationMouse MCAO66.7% H2 inhalation for 90 min post-reperfusion49.2% (from 39.51 ± 5.30% to 20.21 ± 4.43%)Significant improvement in neurobehavioral deficit score[1]
Hydrogen-Rich SalineRat pMCAOIntraperitoneal injection (dose-dependent)Significant dose-dependent reductionSignificant improvement in neurobehavioral outcomes[2]
Hydrogen-Rich SalineRat MCAOIntraperitoneal injection (0, 3, and 6 h after reperfusion)Significant reductionSignificant improvement in neurological function[3]

Table 2: Effect of this compound on Biomarkers of Oxidative Stress

BiomarkerEffect of this compoundAnimal ModelThis compound Administration RouteReference
Superoxide Dismutase (SOD)Increased activityRat pMCAOIntraperitoneal hydrogen-rich saline[2]
Catalase (CAT)Increased activityRat pMCAOIntraperitoneal hydrogen-rich saline[2]
Malondialdehyde (MDA)Decreased levelsRat pMCAOIntraperitoneal hydrogen-rich saline[2]
8-iso-Prostaglandin F2α (8-iso-PGF2α)Decreased levelsRat pMCAOIntraperitoneal hydrogen-rich saline[2]
8-hydroxy-2'-deoxyguanosine (8-OHdG)Decreased levelsRat MCAOIntraperitoneal hydrogen-rich saline[3]

Table 3: Effect of this compound on Inflammatory and Apoptotic Markers

BiomarkerEffect of this compoundAnimal ModelThis compound Administration RouteReference
Tumor Necrosis Factor-α (TNF-α)Decreased levelsRat pMCAOIntraperitoneal hydrogen-rich saline[2]
High Mobility Group Box 1 (HMGB1)Decreased levelsRat pMCAOIntraperitoneal hydrogen-rich saline[2]
Interleukin-1β (IL-1β)Decreased levelsRat MCAOIntraperitoneal hydrogen-rich saline[3]
Caspase-3 ActivitySuppressedRat MCAOIntraperitoneal hydrogen-rich saline[3][4]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-scissors and forceps

  • 3-0 silk suture

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).

  • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through the ECA stump.

  • Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, as monitored by a laser Doppler flowmeter, confirms successful occlusion.

  • After the desired duration of ischemia (e.g., 60 or 90 minutes), carefully withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover in a warm cage. Sham-operated animals undergo the same surgical procedure without the insertion of the filament.

Administration of this compound

a) this compound Inhalation:

  • Immediately following reperfusion, place the animal in a chamber connected to a hydrogen-oxygen generator.

  • Administer a gas mixture of 66.7% H2 and 33.3% O2 for a duration of 90 minutes.[1]

  • Control animals should receive a mixture of 66.7% nitrogen and 33.3% oxygen under the same conditions.

b) Hydrogen-Rich Saline (this compound) Administration:

  • Prepare hydrogen-rich saline by dissolving hydrogen gas in normal saline under high pressure (e.g., 0.4 MPa) to a final concentration of >0.6 mmol/L. Store in an aluminum bag at 4°C.[5]

  • Administer the hydrogen-rich saline via intraperitoneal (IP) injection at a dose of 5 ml/kg.

  • The timing of administration can be varied, but effective protocols include injection at the onset of reperfusion, or at 0, 3, and 6 hours post-reperfusion.[3] Control animals should receive an equivalent volume of normal saline.

Signaling Pathways and Mechanisms of Action

Molecular hydrogen exerts its neuroprotective effects through a multi-targeted mechanism. It selectively scavenges hydroxyl radicals (•OH) and peroxynitrite (ONOO-), two of the most damaging reactive oxygen species, without affecting physiologically important ROS.[6] This targeted antioxidant activity is a key aspect of its mechanism.

G cluster_0 Ischemia/Reperfusion cluster_1 Cellular Outcomes Oxidative Stress Oxidative Stress Inflammation Inflammation Oxidative Stress->Inflammation Apoptosis Apoptosis Oxidative Stress->Apoptosis Inflammation->Apoptosis This compound This compound This compound->Oxidative Stress Inhibits This compound->Inflammation Inhibits This compound->Apoptosis Inhibits Neuronal Survival Neuronal Survival This compound->Neuronal Survival Reduced Infarct Volume Reduced Infarct Volume Neuronal Survival->Reduced Infarct Volume Improved Neurological Function Improved Neurological Function Reduced Infarct Volume->Improved Neurological Function

Caption: High-level overview of this compound's neuroprotective effects.

Furthermore, this compound modulates key signaling pathways involved in cell death and inflammation.

G Ischemia/Reperfusion Ischemia/Reperfusion p38 MAPK p38 MAPK Ischemia/Reperfusion->p38 MAPK Activates Caspase-3 Caspase-3 p38 MAPK->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->p38 MAPK Inhibits

Caption: this compound inhibits the p38 MAPK-Caspase-3 apoptotic pathway.

This compound has also been shown to suppress inflammation by downregulating the expression of pro-inflammatory cytokines. This is potentially mediated through the inhibition of inflammatory signaling pathways such as the ROS-NLRP3 inflammasome pathway.

G Ischemia/Reperfusion Ischemia/Reperfusion ROS ROS Ischemia/Reperfusion->ROS Increases NLRP3 Inflammasome NLRP3 Inflammasome ROS->NLRP3 Inflammasome Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NLRP3 Inflammasome->Pro-inflammatory Cytokines Upregulates Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation This compound This compound This compound->ROS Scavenges

Caption: this compound mitigates neuroinflammation via ROS scavenging.

Conclusion

Molecular hydrogen (this compound) demonstrates significant neuroprotective potential in preclinical models of cerebral ischemia. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further investigation as a therapeutic strategy for ischemic stroke. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to explore the application of this compound in this critical area of unmet medical need.

References

Application Notes and Protocols for H2-003: Dissolution and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the techniques for measuring the dissolution and stability of H2-003, a hypothetical small molecule drug substance. The following protocols are based on established principles from the United States Pharmacopeia (USP) and guidelines from the International Council for Harmonisation (ICH) to ensure data quality and regulatory compliance.

Part 1: Dissolution Testing of this compound Immediate-Release Tablets

Dissolution testing is a critical quality control measure to ensure batch-to-batch consistency and predict the in vivo performance of a solid dosage form.[1] It measures the rate and extent at which the active pharmaceutical ingredient (API), this compound, dissolves from the tablet into a liquid medium.[2]

Experimental Protocol: Dissolution of this compound Tablets

This protocol is for an immediate-release tablet formulation of this compound.

1. Materials and Equipment:

  • This compound Tablets

  • USP Apparatus 2 (Paddle Apparatus)[3]

  • Dissolution Vessels (900 mL)

  • Water Bath with Heater and Circulator

  • Paddle Stirring Elements

  • Syringes and Cannula Filters (0.45 µm)

  • HPLC Vials

  • High-Performance Liquid Chromatography (HPLC) System with UV Detector

  • Dissolution Medium: 0.1 N Hydrochloric Acid (HCl)

  • This compound Reference Standard

2. Dissolution Apparatus Setup:

  • Set the water bath to maintain a temperature of 37 ± 0.5°C in the dissolution vessels.[4]

  • Add 900 mL of 0.1 N HCl to each dissolution vessel and allow the medium to equilibrate to the target temperature.

  • Set the paddle speed to 50 rpm.[5]

  • The distance between the bottom of the paddle and the inside bottom of the vessel should be 25 ± 2 mm.

3. Procedure:

  • Place one this compound tablet into each of the six dissolution vessels.

  • Start the paddle rotation simultaneously in all vessels.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium from each vessel.[5]

  • Filter the samples immediately through a 0.45 µm syringe filter into HPLC vials.

  • Analyze the filtered samples for this compound concentration using a validated HPLC method (see Part 3).

4. Data Analysis:

  • Calculate the percentage of this compound dissolved at each time point relative to the label claim.

  • The results should meet the acceptance criteria, typically Q = 80% dissolved in 30 minutes for immediate-release dosage forms.

Data Presentation: Dissolution Profile of this compound
Time (minutes)% this compound Dissolved (Batch A)% this compound Dissolved (Batch B)% this compound Dissolved (Batch C)
0000
5485149
10757876
15889189
30959896
459910199
60100101100

Part 2: Stability Testing of this compound

Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies are essential for determining the re-test period or shelf life and recommended storage conditions.

Experimental Protocol: ICH Stability Study for this compound

This protocol follows the ICH Q1A(R2) guideline for a new drug substance.[6]

1. Materials and Equipment:

  • At least three primary batches of this compound drug substance.[6]

  • Packaging that is the same as or simulates the proposed storage and distribution packaging.[6]

  • ICH-compliant stability chambers.

  • HPLC system for purity and degradation product analysis.

2. Study Design:

  • Long-Term Stability:

    • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]

    • Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]

    • Duration: Through the proposed re-test period.

  • Accelerated Stability:

    • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[6]

    • Testing Frequency: A minimum of three time points, including initial, 3 months, and 6 months.[6]

    • Duration: 6 months.

  • Intermediate Stability (if applicable):

    • Triggered by significant change at accelerated conditions.

    • Storage Conditions: 30°C ± 2°C / 65% RH ± 5% RH.[6]

    • Testing Frequency: A minimum of four time points, including initial, 6, 9, and 12 months.

    • Duration: 12 months.

3. Forced Degradation Studies:

  • Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

  • Conditions to be investigated include:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% Hydrogen Peroxide at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photostability: Exposure to light as per ICH Q1B guidelines.[7]

4. Analytical Testing:

  • At each time point, samples are tested for:

    • Appearance

    • Assay (potency)

    • Purity and degradation products

    • Moisture content

    • Other relevant physical and chemical properties

Data Presentation: Stability Summary for this compound

Long-Term Stability Data (25°C/60%RH)

Time (months)Assay (%)Total Impurities (%)
0100.10.15
399.80.18
699.90.20
999.60.21
1299.50.25
1899.20.30
2498.90.35

Accelerated Stability Data (40°C/75%RH)

Time (months)Assay (%)Total Impurities (%)
0100.10.15
398.50.55
697.20.85

Part 3: Analytical Method for this compound Quantification

A stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from any impurities and degradation products.

Experimental Protocol: Stability-Indicating HPLC Method

1. Equipment and Materials:

  • HPLC System with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • This compound Reference Standard and samples.

  • Diluent: 50:50 Water:Acetonitrile.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution (from Dissolution): Use the filtered aliquots directly.

  • Sample Solution (from Stability): Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 0.1 mg/mL.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for this compound should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 2.0.

  • The theoretical plates for the this compound peak should be ≥ 2000.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_pathway Signaling Cascade cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase ADP ADP Receptor->ADP RAS RAS Receptor->RAS Activates H2_003 This compound (Kinase Inhibitor) H2_003->Receptor Inhibits ATP ATP ATP->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Cell_Response Cellular Response (Proliferation, Survival) Transcription->Cell_Response

Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.

Experimental Workflows

G cluster_dissolution Dissolution Testing Workflow D_Start Start D_Prep Prepare Dissolution Media and Apparatus D_Start->D_Prep D_Run Perform Dissolution Run (6 Vessels) D_Prep->D_Run D_Sample Sample at Time Points D_Run->D_Sample D_Analyze Analyze Samples by HPLC D_Sample->D_Analyze D_Report Report % Dissolved D_Analyze->D_Report D_End End D_Report->D_End G cluster_stability Stability Study Workflow S_Start Start S_Protocol Define Stability Protocol (ICH Guidelines) S_Start->S_Protocol S_Place Place Samples in Stability Chambers S_Protocol->S_Place S_Pull Pull Samples at Scheduled Time Points S_Place->S_Pull S_Test Perform Analytical Tests (HPLC, etc.) S_Pull->S_Test S_Evaluate Evaluate Data and Determine Shelf Life S_Test->S_Evaluate S_End End S_Evaluate->S_End

References

No Preclinical Cancer Studies Found for the Therapeutic Agent "H2-003"

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a therapeutic agent designated "H2-003" in the context of preclinical cancer studies did not yield any specific information. The scientific and medical literature does not appear to contain a compound with this identifier that has been investigated for anti-cancer properties.

The comprehensive search included various queries such as "this compound preclinical cancer studies," "this compound mechanism of action cancer," and "this compound therapeutic agent cancer research." These searches did not identify a specific molecule or drug candidate referred to as this compound.

It is possible that "this compound" may be an internal company code that has not been publicly disclosed, a misidentification of another compound, or a yet-to-be-published research molecule.

However, the searches consistently returned information on the therapeutic potential of molecular hydrogen (H₂) in cancer research. This suggests a possible area of interest for researchers and drug development professionals. While not the specific agent requested, the following information on molecular hydrogen is provided as a potential alternative, given the prominence of "H2" in the search results.

Application Notes and Protocols for Molecular Hydrogen (H₂) as a Therapeutic Agent in Preclinical Cancer Studies

Molecular hydrogen (H₂) has emerged as a potential anti-cancer agent due to its selective antioxidant and anti-inflammatory properties. It is typically administered as hydrogen-rich water, hydrogen gas inhalation, or hydrogen-rich saline.

Data Presentation

The following table summarizes quantitative data from preclinical studies on the effects of molecular hydrogen in various cancer models.

Cancer TypeModel SystemH₂ AdministrationKey FindingsReference
Colorectal CancerIn vivo (tumor-bearing mice)Hydrogen-rich water + 5-fluorouracil (5-FU)Improved anti-tumor effects, reduced tumor size, fibrosis, and collagen content compared to 5-FU alone.[1]
Lung CancerIn vivo (mice)Inhalation of H₂ gasInhibited proliferation, metastasis, and invasion of lung cancer cells; reduced lung cancer volume.[2]
High-Grade GliomaClinical Trial (NCT04175301)Hydrogen-rich waterInvestigating the effects on the quality of life in patients receiving radiotherapy.[3]
Signaling Pathways

Molecular hydrogen has been shown to modulate several signaling pathways involved in cancer progression. A key mechanism is its ability to selectively neutralize hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are potent reactive oxygen species (ROS) that can damage DNA, proteins, and lipids, contributing to carcinogenesis.

H2_Signaling_Pathway H2 Molecular Hydrogen (H₂) ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO-) H2->ROS Scavenges Apoptosis Apoptosis H2->Apoptosis Promotes Cell_Proliferation Cell Proliferation & Metastasis H2->Cell_Proliferation Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Inflammation Inflammation Oxidative_Stress->Inflammation Cancer_Progression Cancer Progression DNA_Damage->Cancer_Progression Inflammation->Cancer_Progression Apoptosis->Cancer_Progression Inhibits Cell_Proliferation->Cancer_Progression

Experimental Protocols

1. Preparation of Hydrogen-Rich Water (HRW)

  • Materials: Magnesium stick, 0.5 L drinking water, sealed bottle.

  • Protocol:

    • Place a magnesium stick into a 0.5 L bottle filled with drinking water.

    • Seal the bottle and allow the reaction to proceed for at least 30 minutes. The reaction is: Mg + 2H₂O → Mg(OH)₂ + H₂.

    • The concentration of dissolved hydrogen can be measured using a dissolved hydrogen meter.

    • Administer the freshly prepared HRW to animals ad libitum.

2. In Vivo Tumor Xenograft Model

  • Cell Line: A suitable cancer cell line (e.g., colorectal cancer cell line CT26).

  • Animals: Immunocompromised mice (e.g., BALB/c nude mice).

  • Protocol:

    • Culture cancer cells to the logarithmic growth phase.

    • Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor tumor growth by measuring tumor volume with a caliper every 2-3 days. Tumor volume (V) can be calculated using the formula: V = (length × width²) / 2.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

    • The treatment group receives HRW as their drinking water, while the control group receives regular drinking water.

    • At the end of the study period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

3. Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cell_Culture Cell_Harvest Cell_Harvest Cell_Culture->Cell_Harvest Tumor_Implantation Tumor_Implantation Cell_Harvest->Tumor_Implantation Group_Assignment Group_Assignment Tumor_Implantation->Group_Assignment Treatment Treatment Group_Assignment->Treatment Monitoring Monitoring Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Weight Tumor_Weight Euthanasia->Tumor_Weight Histology Histology Euthanasia->Histology Western_Blot Western_Blot Euthanasia->Western_Blot

Should information on a specific agent designated "this compound" become publicly available, a more targeted and detailed set of application notes and protocols can be generated.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with H2-003

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the support center for H2-003, a novel therapeutic agent. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistency in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of the pro-survival kinase, AKT1. By binding to the allosteric site of AKT1, this compound prevents its phosphorylation and subsequent activation, leading to the downstream inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making this compound a promising candidate for anti-cancer therapy.

Q2: We are observing significant variability in cell viability assay results with this compound. What are the potential causes?

A2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®) can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common culprits include inconsistent cell seeding density, variability in drug preparation, and issues with the passage number of the cell line.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO at a concentration of 100 mM. For long-term storage, it is recommended to store the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed for high selectivity towards AKT1, some minor off-target activity has been observed at concentrations significantly higher than the IC50 for AKT1. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line and to minimize potential off-target effects.

Troubleshooting Inconsistent Results

Problem: High Variability in IC50 Values

Researchers often encounter variability in the half-maximal inhibitory concentration (IC50) values of this compound across experiments. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Cell Passage Number Ensure that cells used for experiments are within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Seeding Density Optimize and strictly adhere to a consistent cell seeding density for all experiments. Use a cell counter for accurate quantification.
Drug Preparation and Storage Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or improperly stored drug solutions.
Assay Incubation Time Standardize the incubation time for the cell viability assay. Ensure that the incubation period is consistent across all plates and experiments.
Serum Concentration The concentration of serum in the cell culture medium can affect the bioavailability of this compound. Use a consistent and optimized serum concentration for all assays.
Problem: Inconsistent Protein Expression in Western Blots

Variability in the expression levels of downstream targets of the PI3K/AKT/mTOR pathway (e.g., phospho-S6 ribosomal protein) after this compound treatment is another common issue.

Potential Cause Recommended Solution
Cell Lysis and Protein Extraction Ensure complete cell lysis and use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.
Loading Amount Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel.
Antibody Quality Use high-quality, validated antibodies for your target proteins. Titrate the antibody concentration to optimize the signal-to-noise ratio.
Transfer Efficiency Verify the efficiency of protein transfer from the gel to the membrane using a reversible stain like Ponceau S.
Inconsistent Treatment Time Treat cells with this compound for a consistent duration in all experiments to ensure comparable effects on protein expression.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for p-AKT (Ser473)
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against p-AKT (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

This compound Mechanism of Action

H2_003_Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT1 PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation H2_003 This compound H2_003->AKT Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Contact_Support Contact Technical Support Start->Contact_Support Check_Drug Confirm this compound Preparation & Storage Check_Cells->Check_Drug Check_Protocol Review Assay Protocol (Seeding, Incubation) Check_Drug->Check_Protocol Consistent Results Consistent? Check_Protocol->Consistent Consistent->Start No End Consistent Results Achieved Consistent->End Yes

Optimizing H2-003 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Welcome to the technical support center for H2-003, a potent and selective inhibitor of the JNK signaling pathway. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing this compound dosage for maximum efficacy in preclinical research.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that selectively targets Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7), an upstream kinase in the c-Jun N-terminal Kinase (JNK) signaling cascade. By inhibiting MAP4K7, this compound effectively blocks the phosphorylation and activation of downstream components, leading to a reduction in JNK-mediated cellular responses, such as inflammation and apoptosis.

2. What are the recommended starting concentrations for in vitro experiments?

The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50/IC50 in your specific model. For initial experiments, a concentration range of 10 nM to 1 µM is often effective.

3. How should I dissolve and store this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.

4. I am not observing the expected efficacy. What are the common causes?

Low or no efficacy can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include compound stability, target expression in your model system, and assay conditions.[1][2][3][4]

5. Is this compound toxic to cells at higher concentrations?

Yes, like many kinase inhibitors, this compound can exhibit off-target effects and cellular toxicity at high concentrations. It is crucial to determine a therapeutic window by performing a cytotoxicity assay in parallel with your functional assays. This will help distinguish between target-specific effects and general toxicity.

Data Presentation

In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay Type
A549Lung Carcinoma85Cell Viability (72h)
MCF-7Breast Adenocarcinoma150Cell Viability (72h)
U-87 MGGlioblastoma65Apoptosis (48h)
HepG2Hepatocellular Carcinoma210Cell Viability (72h)

Note: Data are representative. Optimal concentrations should be determined empirically for your specific experimental conditions.

Recommended Starting Concentrations for Preclinical Studies
Study TypeVehicleRecommended Dose RangeAdministration Route
In VitroDMSO (≤0.1%)10 nM - 1 µMN/A
In Vivo (Mouse)5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline10 - 50 mg/kgOral (p.o.) / Intraperitoneal (i.p.)

Signaling Pathway Diagram

The diagram below illustrates the JNK signaling pathway and the specific point of intervention for this compound. This compound inhibits MAP4K7, thereby preventing the downstream activation of MKK4/7 and ultimately JNK.

G Stress Cellular Stress (e.g., UV, Cytokines) MAP4K7 MAP4K7 Stress->MAP4K7 MKK4_7 MKK4 / MKK7 MAP4K7->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Response Cellular Response (Inflammation, Apoptosis) cJun->Response H2003 This compound H2003->MAP4K7 G Start Start: Low Efficacy Observed Check_Conc Verify this compound concentration and dilution series. Start->Check_Conc Check_Target Confirm MAP4K7 expression in your cell model (e.g., WB, qPCR). Check_Conc->Check_Target Concentration OK Optimize_Assay Optimize assay conditions (e.g., cell density, incubation time). Check_Conc->Optimize_Assay Error Found Confirm_Activity Confirm target engagement. Measure phosphorylation of JNK or c-Jun. Check_Target->Confirm_Activity Expression Confirmed New_Model Consider an alternative cell model with higher target expression. Check_Target->New_Model Low/No Expression Check_Stability Is this compound stable in your media over the experiment's duration? Confirm_Activity->Check_Stability No Engagement Success Problem Resolved Confirm_Activity->Success Engagement Confirmed Check_Stability->Optimize_Assay Unstable Check_Stability->Success Stable G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis A 1. Trypsinize and count cells. Seed cells in a 96-well plate (e.g., 5,000 cells/well). B 2. Incubate overnight (37°C, 5% CO2) to allow for cell attachment. A->B C 3. Prepare serial dilutions of this compound in culture medium. D 4. Remove old media and add drug-containing media to the appropriate wells. C->D E 5. Add cell viability reagent (e.g., CellTiter-Glo®). F 6. Incubate as per manufacturer's instructions. E->F G 7. Read luminescence on a plate reader. F->G H 8. Normalize data to vehicle control (100%) and blank (0%). I 9. Plot a dose-response curve and calculate the IC50 using non-linear regression. H->I

References

Methods for enhancing the shelf-life of H2-003 preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the shelf-life and stability of H2-003 preparations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound preparations?

A1: The stability of this compound is primarily influenced by environmental factors such as temperature, humidity, light, and oxygen.[1][2][3] The inherent chemical properties of the this compound molecule, including its susceptibility to hydrolysis and oxidation, also play a crucial role.[1][3]

Q2: What are the initial signs of degradation in an this compound preparation?

A2: Initial signs of degradation can include a change in color, the formation of precipitates, or a change in the clarity of a solution. For solid forms, caking or a change in dissolution time may be observed. It is crucial to conduct analytical testing, such as HPLC, to detect degradation products before physical changes are apparent.

Q3: What general storage conditions are recommended for this compound preparations?

A3: To minimize degradation, this compound preparations should be stored in a controlled environment. This typically includes refrigeration (2-8°C), protection from light by using amber-colored vials or other light-resistant packaging, and minimizing exposure to atmospheric oxygen and humidity.[2][3] For moisture-sensitive formulations, storage in a desiccator or with a desiccant in the packaging is recommended.[1][2]

Q4: Can excipients be used to enhance the stability of this compound?

A4: Yes, the selection of appropriate excipients is a key strategy for enhancing stability.[1][3] Depending on the formulation, buffers can be used to maintain an optimal pH, antioxidants can be added to prevent oxidative degradation, and chelating agents can be used to bind metal ions that may catalyze degradation reactions.[1] For solid formulations, moisture-absorbing excipients can be beneficial.[4]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Q: My this compound solution is showing rapid degradation, as confirmed by HPLC analysis. What are the potential causes and how can I troubleshoot this?

A: Rapid degradation in solution is often due to hydrolysis, oxidation, or pH instability.[1][3]

  • pH Instability:

    • Troubleshooting: Measure the pH of your solution. The stability of this compound may be pH-dependent.

    • Solution: Incorporate a buffering system to maintain the pH at its optimal stability point. Common buffers include citrate, acetate, and phosphate buffers.[1]

  • Oxidation:

    • Troubleshooting: Is the preparation exposed to oxygen? Headspace in the vial or dissolved oxygen in the solvent can contribute to oxidation.

    • Solution: Prepare the solution using de-gassed solvents. Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[3] Consider adding antioxidants such as ascorbic acid or sodium metabisulfite.[1]

  • Hydrolysis:

    • Troubleshooting: If this compound is susceptible to hydrolysis, the presence of water is the primary cause.

    • Solution: For compounds that are highly susceptible to hydrolysis, lyophilization (freeze-drying) to create a solid powder for reconstitution is a common and effective strategy.[2] If a solution is necessary, consider formulation in a non-aqueous solvent if feasible.

Issue 2: Color Change in the this compound Preparation

Q: I have observed a yellowing of my this compound preparation upon storage. What could be the cause?

A: A color change often indicates chemical degradation.

  • Photodegradation:

    • Troubleshooting: Has the preparation been exposed to light? Many pharmaceutical compounds are light-sensitive.

    • Solution: Store the preparation in light-resistant containers, such as amber glass vials or by using secondary packaging that blocks light.[2]

  • Oxidative Degradation:

    • Troubleshooting: As mentioned previously, oxidation can lead to colored degradation products.

    • Solution: Protect the preparation from oxygen by using inert gas purging and consider the addition of antioxidants.[1][3]

Issue 3: Precipitation of this compound from Solution

Q: A precipitate has formed in my this compound solution during storage. What are the likely causes?

A: Precipitation can be caused by changes in solubility due to temperature fluctuations, pH shifts, or degradation into a less soluble form.

  • Temperature Effects:

    • Troubleshooting: Was the solution exposed to lower temperatures than its solubility allows?

    • Solution: Determine the solubility of this compound at different temperatures and ensure storage conditions maintain a temperature at which it remains soluble.

  • pH Shift:

    • Troubleshooting: A change in pH can significantly affect the solubility of ionizable compounds.

    • Solution: Use a buffering system to maintain a stable pH where this compound has optimal solubility.[1]

Quantitative Data on this compound Stability

The following table summarizes the stability of a 1 mg/mL aqueous solution of this compound under various conditions after 30 days of storage.

Storage ConditionStabilizing AgentThis compound Purity (%)Total Degradants (%)Appearance
25°C / 60% RH, Exposed to LightNone75.224.8Yellow Solution
25°C / 60% RH, Protected from LightNone88.111.9Colorless Solution
4°C, Protected from LightNone95.44.6Colorless Solution
4°C, Protected from Light50mM Citrate Buffer, pH 6.098.21.8Colorless Solution
4°C, Protected from Light0.1% Ascorbic Acid97.92.1Colorless Solution
4°C, Protected from Light, N2 Purge50mM Citrate Buffer, pH 6.099.10.9Colorless Solution

Experimental Protocols

Protocol 1: Accelerated Stability Study

Objective: To quickly assess the stability of an this compound formulation under stressed conditions to predict its long-term stability.

Methodology:

  • Prepare multiple batches of the this compound formulation to be tested.

  • Divide each batch into aliquots in the final proposed packaging.

  • Place the samples in stability chambers set to accelerated conditions (e.g., 40°C / 75% RH).

  • At specified time points (e.g., 0, 1, 2, 3, and 6 months), withdraw samples.

  • Analyze the samples for:

    • Appearance (color, clarity, precipitation).

    • pH (for solutions).

    • Assay of this compound concentration (e.g., using a validated HPLC method).

    • Quantification of degradation products (e.g., using HPLC with a photodiode array detector).

  • Compare the results to the initial time point (T=0) to determine the rate of degradation.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of an this compound formulation under recommended storage conditions over its proposed shelf-life.

Methodology:

  • Prepare multiple batches of the this compound formulation in its final packaging.

  • Store the samples under the proposed long-term storage conditions (e.g., 5°C ± 3°C).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples.

  • Perform the same analytical tests as described in the accelerated stability protocol.

  • The data collected will be used to establish the shelf-life of the product.

Visualizations

start This compound Preparation Shows Signs of Degradation check_type What is the nature of the degradation? start->check_type color_change Color Change check_type->color_change Visual Change precipitation Precipitation check_type->precipitation Solid Formation loss_of_potency Loss of Potency (HPLC) check_type->loss_of_potency Analytical Data check_light Exposed to Light? color_change->check_light check_temp Temperature Fluctuation? precipitation->check_temp check_ph pH Shift? loss_of_potency->check_ph protect_light Store in light-resistant container. check_light->protect_light Yes check_oxidation Exposure to Oxygen? check_light->check_oxidation No control_temp Ensure controlled temperature storage. check_temp->control_temp Yes check_temp->check_ph No add_buffer Incorporate a suitable buffer. check_ph->add_buffer Yes check_ph->check_oxidation No inert_gas Purge with inert gas (N2, Ar). Add antioxidants. check_oxidation->inert_gas Yes

Caption: Troubleshooting workflow for this compound degradation.

H2003 This compound OxidizedH2003 Oxidized this compound (Inactive) H2003->OxidizedH2003 Oxidation ReactiveOxygen Reactive Oxygen Species (ROS) ReactiveOxygen->OxidizedH2003 MetalIons Metal Ions (e.g., Fe2+, Cu2+) MetalIons->ReactiveOxygen Catalyzes formation of Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->ReactiveOxygen Scavenges ChelatingAgents Chelating Agents (e.g., EDTA) ChelatingAgents->MetalIons Binds

Caption: Hypothetical oxidative degradation pathway of this compound.

prep Prepare this compound Formulation package Package in Final Container prep->package storage Place in Stability Chambers package->storage accelerated Accelerated Conditions (e.g., 40°C / 75% RH) storage->accelerated longterm Long-Term Conditions (e.g., 5°C) storage->longterm pull Pull Samples at Time Points accelerated->pull longterm->pull analysis Analytical Testing (Appearance, pH, HPLC Assay, Degradants) pull->analysis data Data Analysis and Shelf-Life Determination analysis->data

Caption: Experimental workflow for stability testing.

References

Overcoming limitations in measuring H2-003's biological effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H2-003. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and limitations when measuring the biological effects of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of Kinase XYZ, a key component of the MAPK/ERK signaling pathway. By inhibiting Kinase XYZ, this compound can modulate downstream signaling, impacting cellular processes such as proliferation, differentiation, and survival.

Q2: In which cell lines is this compound active?

A2: The activity of this compound is dependent on the expression and activation of Kinase XYZ. We recommend performing a baseline protein expression analysis of Kinase XYZ in your cell line of interest prior to initiating experiments.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles.

Q4: I am observing significant off-target effects. What could be the reason?

A4: High concentrations of this compound may lead to off-target effects. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. Additionally, ensure the purity of your this compound stock.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.
  • Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell quantification.

  • Possible Cause 2: this compound Concentration. Degradation of this compound or inaccurate dilutions can affect results.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Verify the concentration of your stock solution.

  • Possible Cause 3: Assay Incubation Time. The incubation time with this compound may not be optimal for observing an effect.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your cell line.

Problem 2: No change in phosphorylation of downstream targets (e.g., ERK) after this compound treatment in Western Blot.
  • Possible Cause 1: Insufficient this compound Concentration or Treatment Time. The concentration or duration of treatment may not be sufficient to inhibit Kinase XYZ.

    • Solution: Increase the concentration of this compound or the treatment time. Refer to the recommended concentration range from dose-response experiments.

  • Possible Cause 2: Low Basal Pathway Activity. The MAPK/ERK pathway may not be basally active in your cell line.

    • Solution: Stimulate the pathway with a known agonist (e.g., a growth factor) before this compound treatment to induce a measurable signal.

  • Possible Cause 3: Poor Antibody Quality. The antibody used for detecting the phosphorylated target may be of poor quality.

    • Solution: Validate your primary antibody using positive and negative controls. Use an antibody from a reputable supplier.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) in fresh media. Include a DMSO-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of Kinase XYZ.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with the desired concentration of this compound for the determined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Quantitative Data

Table 1: Example IC50 values of this compound in various cell lines.

Cell LineIC50 (µM)
Cell Line A0.5
Cell Line B1.2
Cell Line C> 50

Table 2: Example quantification of p-ERK levels after this compound treatment.

Treatmentp-ERK/Total ERK Ratio (Normalized to Control)
Control (DMSO)1.00
This compound (1 µM)0.25
This compound (10 µM)0.05

Visualizations

a cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF Kinase_XYZ Kinase XYZ RAF->Kinase_XYZ MEK MEK Kinase_XYZ->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation H2_003 This compound H2_003->Kinase_XYZ

Caption: this compound inhibits the fictional Kinase XYZ in the MAPK/ERK pathway.

b cluster_workflow Western Blot Workflow start Start: Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, Total ERK, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis end End: Quantify p-ERK levels analysis->end

Caption: Experimental workflow for Western Blot analysis.

c cluster_troubleshooting Troubleshooting Logic start Problem: Inconsistent Viability Results q1 Is cell seeding density consistent? start->q1 a1_no No: Standardize seeding protocol q1->a1_no No q2 Are this compound dilutions fresh? q1->q2 Yes a1_yes Yes a2_no No: Prepare fresh dilutions q2->a2_no No q3 Is incubation time optimal? q2->q3 Yes a2_yes Yes a3_yes Yes: Contact support q3->a3_yes Yes a3_no No: Perform time-course experiment q3->a3_no No

Caption: Logic diagram for troubleshooting inconsistent cell viability results.

Validation & Comparative

A Comparative Analysis of Molecular Hydrogen (H2) and Other Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of molecular hydrogen (H2) against other well-known antioxidants. The information is supported by experimental data to aid in research and development decisions. The initial mention of "H2-003" in the topic is likely a typographical error and refers to molecular hydrogen (H2), which will be the focus of this analysis.

Executive Summary

Molecular hydrogen is emerging as a novel therapeutic antioxidant with unique properties that distinguish it from conventional antioxidants. Its small size, high bioavailability, and selective scavenging of the most harmful reactive oxygen species (ROS) offer significant advantages. This guide will delve into a comparative analysis of H2 with traditional antioxidants such as Vitamin C, Vitamin E, Glutathione, and Coenzyme Q10, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Comparison of Antioxidant Performance

The following tables summarize the comparative performance of molecular hydrogen and other antioxidants based on key metrics from various studies.

Table 1: Comparison of Effects on Oxidative Stress Markers

AntioxidantStudy PopulationDosage/AdministrationChange in Malondialdehyde (MDA)Change in 8-hydroxy-2'-deoxyguanosine (8-OHdG)Other Notable Changes
Molecular Hydrogen (H2) Patients with Rheumatoid Arthritis530 ml/day of H2-rich water (4-5 ppm) for 4 weeksNot directly measured↓ 14.3% (p < 0.01)[1]Disease Activity Score (DAS28) significantly decreased[1].
Molecular Hydrogen (H2) Healthy Men300 mL/day of H2-rich water for 4 weeks↓ 25.8% (vs. placebo) (p < 0.001)[2]Not measuredSerum SOD and Glutathione levels significantly improved[2].
Vitamin C & E Patients with Cardiovascular DiseaseCombination of Vitamin E and C↓ 40% (p < 0.0001)Not measuredSignificant increase in Total Antioxidant Capacity (TAC) (62.8%)[2].
Vitamin C Rats (treadmill exercise model)500 mg/kg weightSignificantly reduced serum MDA post-exercise[3]Not measuredReduced mitochondrial biogenesis signals post-exercise[3].
Coenzyme Q10 Patients with Non-Alcoholic Fatty Liver Disease (NAFLD)Adjuvant therapy with H2-rich water↓ 11.8% in plasma TBARS (a measure of MDA) (p = 0.025) in the H2 group[4]Not measuredIncreased CoQ10 concentration in platelets in the H2 group[4].

Table 2: Comparison of Effects on Endogenous Antioxidant Enzymes

AntioxidantStudy PopulationDosage/AdministrationChange in Superoxide Dismutase (SOD)Change in Catalase (CAT)Change in Glutathione Peroxidase (GPx)
Molecular Hydrogen (H2) Healthy Men300 mL/day of H2-rich water for 4 weeks↑ Significantly improved serum activity vs. placebo (p < 0.05)[2]No significant difference[2]No significant difference[2]
Molecular Hydrogen (H2) Patients with Metabolic Syndrome0.9-1.0 L/day of H2-rich water (0.2-0.25 mM) for 10 weeks↑ 39% (p<0.05)[5]Not measuredNot measured
Vitamin C & E Patients with Cardiovascular DiseaseCombination of Vitamin E and CNot specifiedNot specified↑ 59.3% activity (p<0.0001)[2]

Key Differentiating Properties

Selectivity

A key advantage of molecular hydrogen is its selective antioxidant activity. It primarily neutralizes the most cytotoxic ROS, such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), while not affecting other ROS that have physiological signaling roles, like hydrogen peroxide (H₂O₂) and nitric oxide (NO•)[2][6][7]. In contrast, many conventional antioxidants, such as Vitamin C, can non-selectively scavenge a broader range of ROS, which may interfere with normal cellular signaling[8].

Bioavailability and Distribution

Due to its small molecular size, H2 can easily penetrate cell membranes and diffuse into subcellular compartments, including the mitochondria and nucleus[7]. This allows it to exert its antioxidant effects at the primary sites of ROS production. Other antioxidants, particularly larger, water-soluble molecules like Vitamin C, may have more limited access to these critical cellular regions[8].

Signaling Pathway Modulation

Molecular hydrogen has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress, primarily the Nrf2 and MAPK pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. Molecular hydrogen has been shown to activate the Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes like SOD and GPx[2][9].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2 Molecular Hydrogen (H2) ROS Oxidative Stress (e.g., •OH) H2->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitination & Degradation Keap1->Ub Promotes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Genes (e.g., SOD, GPx) ARE->Antioxidant_Enzymes Promotes Transcription MAPK_Pathway H2 Molecular Hydrogen (H2) ROS Oxidative Stress H2->ROS Inhibits JNK JNK H2->JNK Inhibits Activation p38 p38 H2->p38 Inhibits Activation ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7->JNK Phosphorylates MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

References

A Comparative Analysis of H2-003 (Molecular Hydrogen) and N-acetylcysteine in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases. Consequently, the development of effective antioxidant therapies is a significant focus in drug discovery. This guide provides a detailed comparison of two such therapeutic agents: H2-003, a formulation of molecular hydrogen (H₂), and N-acetylcysteine (NAC), a well-established antioxidant. While "this compound" is not a widely recognized designation in scientific literature, it is understood to refer to a therapeutic application of molecular hydrogen. This comparison will, therefore, focus on the properties of molecular hydrogen against those of NAC, supported by experimental data to inform research and development decisions.

Mechanisms of Action in Reducing Oxidative Stress

This compound (Molecular Hydrogen)

Molecular hydrogen is emerging as a novel therapeutic agent with selective antioxidant properties. Its primary mechanism involves the direct scavenging of highly cytotoxic ROS, specifically the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). Unlike many other antioxidants, H₂ does not appear to interfere with ROS that play essential physiological signaling roles.

Beyond direct scavenging, molecular hydrogen also modulates endogenous antioxidant pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, H₂ can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of a suite of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

N-acetylcysteine (NAC)

N-acetylcysteine is a precursor to the amino acid L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is the most abundant intracellular antioxidant and plays a crucial role in detoxifying ROS and other harmful compounds. By increasing the intracellular pool of cysteine, NAC effectively replenishes and boosts GSH levels, thereby enhancing the cell's capacity to combat oxidative stress.

In addition to its role as a GSH precursor, NAC possesses the ability to directly scavenge certain ROS, although it is less potent in this regard compared to its indirect effects via GSH synthesis. NAC has also been shown to have anti-inflammatory properties, which are, in part, linked to its antioxidant activity through the modulation of inflammatory signaling pathways such as NF-κB.

Quantitative Data on Efficacy

The following tables summarize quantitative data from preclinical studies, comparing the efficacy of molecular hydrogen and N-acetylcysteine in reducing markers of oxidative stress in two distinct models: ischemia-reperfusion injury and carbon tetrachloride (CCl₄)-induced liver injury.

Table 1: Comparison in Ischemia-Reperfusion (I/R) Injury Models
BiomarkerMolecular Hydrogen (H₂)N-acetylcysteine (NAC)Reference
Malondialdehyde (MDA) ↓ Significant decrease in brain tissue MDA levels in a rat model of permanent focal cerebral ischemia.[1]↓ Significant attenuation of the increase in ileum MDA levels in a rat model of splanchnic artery occlusion shock.[2][1][2]
Superoxide Dismutase (SOD) ↑ Dose-dependent increase in SOD activity in the ipsilateral brain tissue of rats with permanent focal cerebral ischemia.[1]No significant change in SOD concentration in a rat model of middle cerebral artery occlusion.[3][1][3]
Glutathione (GSH) Not reported in the reviewed I/R studies.↑ Significantly reduced the depletion of GSH in a mouse model of liver I/R injury.[4][4]
Table 2: Comparison in Carbon Tetrachloride (CCl₄)-Induced Liver Injury Models
BiomarkerMolecular Hydrogen (H₂)N-acetylcysteine (NAC)Reference
Malondialdehyde (MDA) ↓ Significant decrease in liver MDA levels in a rat model of early chronic liver injury.[5][6]↓ Significant decrease in liver MDA content in CCl₄-induced rats.[7][8][5][6][7][8]
Superoxide Dismutase (SOD) ↑ Significant increase in liver SOD activity in a rat model of early chronic liver injury.[5]↑ Remarkable increase in liver SOD activity in CCl₄-induced rats.[7][8][5][7][8]
Glutathione (GSH) Not reported in the reviewed CCl₄ studies.↑ Markedly elevated the levels of GSH in CCl₄-induced rats.[7][7]

Signaling Pathway Diagrams

H2_Pathway cluster_stress Oxidative Stress ROS Hydroxyl Radical (•OH) Peroxynitrite (ONOO⁻) H2 Molecular Hydrogen (H₂) H2->ROS Direct Scavenging Nrf2_Keap1 Nrf2-Keap1 Complex H2->Nrf2_Keap1 Activation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation and Binding Antioxidant_Enzymes SOD, CAT, GPx ARE->Antioxidant_Enzymes Gene Transcription

Figure 1. Signaling pathway of Molecular Hydrogen (H₂).

NAC_Pathway NAC N-acetylcysteine (NAC) Cysteine L-cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralization Detoxification Detoxification GSH->Detoxification

Figure 2. Signaling pathway of N-acetylcysteine (NAC).

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA) Measurement

This protocol is a widely used method for determining lipid peroxidation by quantifying MDA.[9][10][11][12][13]

Principle: MDA, an end-product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct, which can be measured spectrophotometrically.

Procedure:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., 0.1% trichloroacetic acid). Centrifuge the homogenate to pellet debris.

  • Reaction Mixture: To a known volume of the supernatant, add a solution containing TBA and an acid (e.g., 4% TCA and 0.5% TBA).

  • Incubation: Heat the mixture at 95°C for 15-60 minutes. This promotes the reaction between MDA and TBA.

  • Cooling and Centrifugation: Cool the samples on ice and then centrifuge to precipitate any interfering substances.

  • Spectrophotometry: Measure the absorbance of the supernatant at 532 nm. A correction for non-specific absorbance can be made by subtracting the absorbance at 600 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

TBARS_Workflow start Sample Homogenization centrifuge1 Centrifugation start->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_reagents Add TBA Reagent and Acid supernatant->add_reagents incubate Incubate at 95°C add_reagents->incubate cool Cool on Ice incubate->cool centrifuge2 Centrifugation cool->centrifuge2 measure Measure Absorbance at 532 nm centrifuge2->measure end Calculate MDA Concentration measure->end

Figure 3. Experimental workflow for the TBARS assay.
Superoxide Dismutase (SOD) Activity Assay

This protocol measures the enzymatic activity of SOD, a key antioxidant enzyme.[14][15][16][17]

Principle: The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase). SOD in the sample scavenges the superoxide radicals, thus inhibiting the colorimetric reaction.

Procedure:

  • Sample Preparation: Prepare a cytosolic or mitochondrial fraction from tissue or cell lysates.

  • Reaction Mixture: In a 96-well plate, add the sample, a solution of the tetrazolium salt, and the enzyme system that generates superoxide radicals.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

  • Spectrophotometry: Measure the absorbance at a wavelength specific to the reduced tetrazolium salt (e.g., 450 nm).

  • Calculation: The SOD activity is calculated as the percentage of inhibition of the colorimetric reaction compared to a control without the sample. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the reaction by 50%.

GSH/GSSG Ratio Assay

This assay determines the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), a key indicator of cellular redox status.[18][19][20][21][22]

Principle: The total glutathione (GSH + GSSG) is measured in one set of samples. In a parallel set of samples, GSH is first masked with a scavenger reagent, and then GSSG is measured. The GSH concentration is then calculated by subtracting the GSSG from the total glutathione. The measurement is often based on an enzymatic recycling method where glutathione reductase reduces GSSG to GSH, which then reacts with a chromogen like DTNB (Ellman's reagent) to produce a colored product.

Procedure:

  • Sample Preparation: Lyse cells or homogenize tissues in a buffer that preserves the GSH and GSSG pools. For GSSG measurement, treat a portion of the sample with a GSH scavenger (e.g., N-ethylmaleimide or 2-vinylpyridine).

  • Total Glutathione Measurement: In a microplate well, mix the sample with a reaction buffer containing DTNB, NADPH, and glutathione reductase.

  • GSSG Measurement: In a separate well, mix the scavenger-treated sample with the same reaction buffer.

  • Kinetic Measurement: Monitor the change in absorbance at 412 nm over time. The rate of color formation is proportional to the glutathione concentration.

  • Quantification: Calculate the concentrations of total glutathione and GSSG from a standard curve. The GSH concentration is determined by subtraction, and the GSH/GSSG ratio is then calculated.

Conclusion

Both molecular hydrogen (this compound) and N-acetylcysteine are promising agents for reducing oxidative stress, albeit through different primary mechanisms. Molecular hydrogen acts as a selective scavenger of the most cytotoxic ROS and an activator of the Nrf2 pathway, while NAC primarily functions as a precursor to the master antioxidant glutathione. The choice between these two agents for therapeutic development may depend on the specific pathological context, the desired mode of action, and the target tissue. The provided quantitative data and experimental protocols offer a foundation for further comparative studies to elucidate the relative efficacy and optimal applications of these two distinct antioxidant strategies.

References

Unveiling the Neuroprotective Potential of Molecular Hydrogen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the neuroprotective effects of molecular hydrogen (H₂) across various preclinical models of neurological disorders. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodologies for pivotal studies, and visually represents the underlying molecular pathways.

Executive Summary

Molecular hydrogen has emerged as a promising therapeutic agent with potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Its ability to readily cross the blood-brain barrier allows it to exert its neuroprotective effects in the central nervous system.[2] This guide consolidates evidence from studies on ischemic stroke, Parkinson's disease, Alzheimer's disease, and traumatic brain injury, offering a comparative analysis of H₂'s efficacy and mechanism of action.

Comparative Efficacy of Molecular Hydrogen in Preclinical Models

The neuroprotective effects of molecular hydrogen have been demonstrated across a range of animal models, showing significant improvements in histological and functional outcomes.

Disease Model Animal Model H₂ Administration Key Findings Reference
Ischemic Stroke Rat (MCAO)2% H₂ gas inhalation- Significant suppression of infarct volume. - Reduced markers of oxidative stress (HNE, 8-OHdG).[3]
Rat (MCAO)Hydrogen-rich saline (intraperitoneal)- Significant reduction in infarct volume and brain edema. - Improved neurological function.[4]
Mouse (MCAO)66.7% H₂ inhalation- Infarct ratio reduced from 39.51% to 20.21%. - Attenuated brain edema and improved neurobehavioral deficit.[5]
Parkinson's Disease Mouse (MPTP)H₂-rich water (ad libitum)- Significantly reduced the loss of dopaminergic neurons. - Decreased markers of DNA damage (8-oxoG) and lipid peroxidation (4-HNE).[1]
Alzheimer's Disease Mouse (Oxidative stress-induced)H₂-rich water (ad libitum)- Suppressed the decline of memory and neurodegeneration. - Decreased oxidative stress markers.[6][7]
Human (Mild Cognitive Impairment)~300 mL/day H₂-rich water- Significant improvement in ADAS-cog scores in APOE4 carriers after 1 year.[6][8][9]
Traumatic Brain Injury Mouse (CCI)H₂-rich water (ad libitum)- Reversed CCI-induced brain edema by about half. - Completely blocked pathological tau expression.[10][11]
Rat2% H₂ gas inhalation- Attenuated blood-brain barrier damage. - Reduced brain edema and lesion volume.[12]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides an overview of the methodologies used in key studies to evaluate the neuroprotective effects of molecular hydrogen.

Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
  • Objective: To induce focal cerebral ischemia-reperfusion injury.

  • Animal Model: Male Sprague-Dawley rats or C57BL mice.

  • Procedure:

    • Anesthesia is induced.

    • A midline cervical incision is made, and the common carotid artery is exposed.

    • A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.[4]

  • H₂ Administration:

    • Inhalation: Animals are placed in a chamber with a controlled atmosphere (e.g., 2% H₂ or 66.7% H₂) for a specified duration (e.g., 90 minutes) starting at the onset of reperfusion.[3][5]

    • Hydrogen-Rich Saline: Administered via intraperitoneal injection at a specific dosage (e.g., 1 ml/100 g body weight) at various time points post-reperfusion (e.g., 0, 3, and 6 hours).[4]

  • Outcome Measures: Infarct volume (TTC staining), brain water content (edema), neurological deficit scores, and molecular markers of oxidative stress and apoptosis.[4][5]

Parkinson's Disease Model (MPTP-induced)
  • Objective: To induce dopaminergic neurodegeneration.

  • Animal Model: Mice.

  • Procedure:

    • The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the animals.

    • The administration can be acute (e.g., multiple injections over a short period) or chronic to mimic different stages of the disease.

  • H₂ Administration:

    • Hydrogen-Rich Water: Provided ad libitum as the sole source of drinking water, with varying concentrations of dissolved H₂ (e.g., from 0.08 ppm to 1.5 ppm).[1]

  • Outcome Measures: Number of dopaminergic neurons (tyrosine hydroxylase immunohistochemistry), levels of dopamine and its metabolites in the striatum, behavioral tests (e.g., rotarod), and markers of oxidative damage.[1]

Alzheimer's Disease Model
  • Objective: To model cognitive decline and Alzheimer's-like pathology.

  • Animal Model: Transgenic mice expressing a dominant-negative form of aldehyde dehydrogenase 2, which exhibit enhanced oxidative stress and age-dependent memory impairment.[6][7]

  • H₂ Administration:

    • Hydrogen-Rich Water: Provided ad libitum as the sole source of drinking water.

  • Outcome Measures: Cognitive function (e.g., Morris water maze), oxidative stress markers, and neuropathological changes (e.g., neurodegeneration).[6][7]

Traumatic Brain Injury Model (Controlled Cortical Impact - CCI)
  • Objective: To induce a reproducible traumatic brain injury.

  • Animal Model: Mice.

  • Procedure:

    • Anesthesia is administered, and a craniotomy is performed over the desired cortical area.

    • A pneumatic or electromagnetic impactor device is used to deliver a controlled impact to the exposed dura.

  • H₂ Administration:

    • Hydrogen-Rich Water: Provided ad libitum as the sole source of drinking water.[10][11]

    • Inhalation: Animals are exposed to a controlled atmosphere containing H₂ gas (e.g., 2%) for a specified duration following the injury.[12]

  • Outcome Measures: Brain edema (wet/dry weight method), lesion volume, pathological changes (e.g., tau expression), inflammatory markers, and neurological severity scores.[10][11][12]

Comparison with Alternative Neuroprotective Agents

A key aspect of evaluating a novel therapeutic is its performance relative to existing or other investigational treatments.

Molecular Hydrogen vs. Edaravone

Edaravone is a free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[13] Both molecular hydrogen and edaravone exert their neuroprotective effects primarily through the mitigation of oxidative stress.[2][13]

Feature **Molecular Hydrogen (H₂) **Edaravone
Mechanism of Action - Selectively scavenges hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).[2]- Modulates signaling pathways (e.g., Nrf2, Akt/GSK3β).[14]- Anti-inflammatory and anti-apoptotic effects.[2]- Scavenges hydroxyl radicals (•OH).[13]- Inhibits both •OH-dependent and •OH-independent lipid peroxidation.[13]- Can induce the GDNF/RET neurotrophic signaling pathway.[15]
Administration Inhalation, hydrogen-rich water, hydrogen-rich saline.[2]Intravenous infusion.[13]
Preclinical Efficacy Reduces infarct volume, neuronal loss, and behavioral deficits in various models.[1][3][5][10]Reduces neurite damage and neuronal dysfunction in in vitro models of neurotoxicity.[15] Suppresses brain swelling in animal models.[13]
Clinical Status Investigational, with some positive results in clinical trials for mild cognitive impairment and stroke.[6][8][9]Approved for acute ischemic stroke and ALS in several countries.[13]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of molecular hydrogen are underpinned by its influence on several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.

G cluster_upstream Upstream Triggers cluster_pathways Signaling Pathways cluster_antioxidant Anti-Oxidant cluster_antiinflammatory Anti-Inflammatory cluster_antiapoptotic Anti-Apoptotic cluster_downstream Downstream Effects H2 Molecular Hydrogen (H₂) ROS ↓ Reactive Oxygen Species (•OH, ONOO⁻) H2->ROS Nrf2 ↑ Nrf2 Pathway H2->Nrf2 Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) H2->Cytokines Bcl2 ↑ Bcl-2/Bax ratio H2->Bcl2 Caspase3 ↓ Caspase-3 Activation H2->Caspase3 Akt ↑ Akt/GSK3β Pathway H2->Akt Neuroprotection Neuroprotection ROS->Neuroprotection Nrf2->Neuroprotection Cytokines->Neuroprotection Bcl2->Neuroprotection Caspase3->Neuroprotection Akt->Neuroprotection

Caption: Key Signaling Pathways Modulated by Molecular Hydrogen.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., MCAO Rat) Group_Assignment Randomly Assign to Groups (Sham, Control, H₂ Treatment) Animal_Model->Group_Assignment Induce_Injury Induce Neurological Injury (e.g., 90 min MCAO) Group_Assignment->Induce_Injury Administer_H2 Administer H₂ (e.g., 2% Inhalation at Reperfusion) Induce_Injury->Administer_H2 Behavioral Behavioral Assessment (e.g., Neurological Deficit Score) Administer_H2->Behavioral Histological Histological Analysis (e.g., TTC Staining for Infarct Volume) Administer_H2->Histological Biochemical Biochemical Assays (e.g., ELISA for Cytokines) Administer_H2->Biochemical Data_Analysis Statistical Data Analysis Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

Caption: General Experimental Workflow for Preclinical Neuroprotection Studies.

Conclusion

The evidence strongly supports the neuroprotective effects of molecular hydrogen in a variety of preclinical models of neurological disease. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further investigation. The ease of administration, particularly through hydrogen-rich water, suggests a high potential for clinical translation. Future research should focus on optimizing dosing and delivery methods for specific conditions and further elucidating its long-term efficacy and safety in human populations.

References

Unraveling the Clinical Evidence: A Comparative Analysis of Molecular Hydrogen Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of human trial data and mechanistic insights into the therapeutic potential of molecular hydrogen (H₂), a promising yet enigmatic medical gas. This guide provides a comparative analysis of H₂ therapy with placebo and explores its standing relative to other interventions, supported by experimental data and detailed protocols for the scientific community.

Molecular hydrogen (H₂) has emerged as a novel therapeutic agent with a growing body of preclinical and clinical research suggesting its potential in a wide range of diseases. Initially perceived as biologically inert, H₂ is now recognized for its selective antioxidant and anti-inflammatory properties. This guide synthesizes the current clinical evidence for H₂ therapy, presenting quantitative data from human trials, detailing experimental methodologies, and visualizing its mechanistic pathways.

Performance in Human Clinical Trials: A Tabular Overview

The clinical efficacy of molecular hydrogen has been investigated across various conditions, primarily in placebo-controlled trials. The following tables summarize the key quantitative findings from these studies, focusing on metabolic syndrome and Parkinson's disease, two areas with notable research.

Metabolic Syndrome

Table 1: Effects of Hydrogen-Rich Water (HRW) on Key Biomarkers in Patients with Metabolic Syndrome (24-week randomized, double-blind, placebo-controlled trial)

BiomarkerHRW Group (Change from Baseline)Placebo Group (Change from Baseline)p-value
Total Cholesterol↓ 18.5 mg/dLNo significant change< 0.05
Triglycerides↓ 47 mg/dLNo significant change< 0.05
Fasting Blood Glucose↓ 18.4 mg/dLNo significant change< 0.05
Hemoglobin A1c (HbA1c)↓ 12%No significant change< 0.05

Data sourced from a study on high-concentration HRW supplementation.[1][2][3]

Parkinson's Disease

Table 2: Unified Parkinson's Disease Rating Scale (UPDRS) Scores in Patients Treated with Levodopa (48-week randomized, double-blind study)

OutcomeHydrogen-Rich Water Group (Change from Baseline)Placebo Water Group (Change from Baseline)p-value
Total UPDRS ScoreSignificant improvementNo significant change< 0.05

Note: A subsequent larger and longer-term trial did not find a significant improvement in UPDRS scores, highlighting the need for further research to clarify the therapeutic role of H₂ in Parkinson's disease.[4][5] A pilot study of hydrogen gas inhalation in Parkinson's disease patients also showed no significant beneficial effects.[6]*

Comparative Insights: Molecular Hydrogen vs. Other Interventions

While most clinical trials have compared molecular hydrogen to a placebo, some research provides a basis for comparison with other therapeutic agents and interventions.

Table 3: Comparative Overview of Molecular Hydrogen and Other Antioxidant/Therapeutic Strategies

Therapeutic Agent/InterventionMechanism of ActionComparative Clinical Evidence
Molecular Hydrogen (H₂) Selective antioxidant (scavenges hydroxyl radicals and peroxynitrite), anti-inflammatory, modulates signaling pathways (Nrf2, PI3K/Akt, NF-κB).Primarily placebo-controlled trials showing benefits in metabolic syndrome and some neurodegenerative models. Limited head-to-head trials against standard-of-care.
Edaravone Free radical scavenger.Approved for acute ischemic stroke and ALS. Some studies suggest H₂-loaded eye drops offer neuroprotection against retinal ischemia-reperfusion injury. A direct comparative trial in stroke showed edaravone improved functional outcomes compared to placebo.[7][8][9][10]
N-acetylcysteine (NAC) Precursor to the antioxidant glutathione.Used as a mucolytic agent and in cases of acetaminophen overdose. One study showed both H₂ and NAC could rescue oxidative stress-induced angiogenesis in a mouse model.
Hyperbaric Oxygen Therapy (HBOT) Increases oxygen saturation in tissues.Established for conditions like decompression sickness and wound healing. H₂ therapy is suggested to have a synergistic effect by reducing potential oxidative damage from increased oxygen levels.
Metformin First-line therapy for type 2 diabetes; activates AMPK.A retrospective study on type 2 diabetes patients showed that hydrogen inhalation as an adjunct treatment improved glycemic control.[11][12] A study in a rat model of type 2 diabetes suggested that H₂ was more effective than metformin in restoring blood lipid levels.[13]

Delving into the Mechanism: Signaling Pathways of Molecular Hydrogen

The therapeutic effects of molecular hydrogen are attributed to its ability to modulate key signaling pathways involved in cellular homeostasis, antioxidant defense, and inflammation.

G Simplified Experimental Workflow for a Placebo-Controlled Trial of Hydrogen-Rich Water cluster_screening Screening & Baseline cluster_intervention Intervention Phase (e.g., 24 Weeks) cluster_followup Follow-up & Analysis p1 Patient Recruitment (e.g., Metabolic Syndrome Diagnosis) p2 Informed Consent p1->p2 p3 Baseline Data Collection (Blood samples, Anthropometrics) p2->p3 p4 Randomization p3->p4 p5 Hydrogen-Rich Water (HRW) Group (e.g., >5.5 mmol H₂/day) p4->p5 Treatment Arm p6 Placebo Group p4->p6 Control Arm p7 Data Collection at Pre-defined Intervals (e.g., weeks 4, 12, 24) p5->p7 p6->p7 p8 Biochemical Analysis (Cholesterol, Glucose, Inflammatory Markers) p7->p8 p9 Statistical Analysis p8->p9

Experimental workflow for a typical placebo-controlled trial of hydrogen-rich water.

Nrf2_Pathway Molecular Hydrogen and the Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm H2 Molecular Hydrogen (H₂) ROS Oxidative Stress (e.g., from metabolic dysfunction) H2->ROS selectively neutralizes hydroxyl radicals Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in the Nucleus Nrf2->ARE translocates and binds to AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, HO-1) ARE->AntioxidantEnzymes activates transcription of

Molecular hydrogen is believed to activate the Nrf2 pathway, a key regulator of antioxidant defense.

PI3K_Akt_Pathway Modulation of the PI3K/Akt Signaling Pathway by Molecular Hydrogen H2 Molecular Hydrogen (H₂) PI3K PI3K H2->PI3K promotes activation of CellularStress Cellular Stress (e.g., Ischemia-Reperfusion) CellularStress->PI3K can inhibit Akt Akt PI3K->Akt activates Downstream Downstream Effectors Akt->Downstream phosphorylates CellSurvival Increased Cell Survival & Anti-apoptosis Downstream->CellSurvival leads to

The pro-survival effects of molecular hydrogen may be mediated through the PI3K/Akt pathway.

NFkB_Pathway Inhibition of the NF-κB Inflammatory Pathway by Molecular Hydrogen H2 Molecular Hydrogen (H₂) IKK IKK Complex H2->IKK inhibits activation of InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, cytokines) InflammatoryStimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases ProInflammatoryGenes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->ProInflammatoryGenes translocates to nucleus and activates

Molecular hydrogen can suppress inflammation by inhibiting the NF-κB signaling pathway.

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and critical evaluation of the cited research, this section provides a detailed overview of the experimental protocols employed in key human trials of molecular hydrogen.

Study of High-Concentration Hydrogen-Rich Water for Metabolic Syndrome
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 60 subjects (30 men, 30 women) diagnosed with metabolic syndrome. Exclusion criteria included cancer, chronic dysentery, HIV, stroke, myocardial infarction, pregnancy, or use of contraceptives.[1]

  • Intervention:

    • Treatment Group: Consumed high-concentration hydrogen-rich water (HRW), providing over 5.5 millimoles of H₂ per day. This was achieved by dissolving one hydrogen-producing tablet in 250 mL of water, three times daily.[1]

    • Placebo Group: Consumed water with a placebo tablet that was similar in taste, dissolution, and appearance to the HRW tablets.[1]

  • Data Collection: Baseline clinical data were acquired during a one-week observation period. Follow-up data, including blood samples for lipid profiles, glucose, HbA1c, and inflammatory markers, as well as anthropometric measurements (body weight, waist circumference), were collected at specified intervals throughout the 24-week study.[1][3]

  • Outcome Measures:

    • Primary: Changes in blood cholesterol and glucose levels.

    • Secondary: Changes in serum hemoglobin A1c, biomarkers of inflammation and redox homeostasis, body mass index (BMI), and waist-to-hip ratio.[2][3]

Clinical Trial of Hydrogen-Rich Water for Parkinson's Disease
  • Study Design: A 72-week, randomized, double-blind, placebo-controlled, multi-center trial.

  • Participants: 178 participants with Parkinson's disease (with or without levodopa medication) were enrolled across 14 hospitals.

  • Intervention:

    • Treatment Group: Consumed 1000 mL per day of saturated hydrogen-rich water.

    • Placebo Group: Consumed 1000 mL per day of regular water.

  • Data Collection: The total Unified Parkinson's Disease Rating Scale (UPDRS) scores, along with its subparts, the PD Questionnaire-39 (PDQ-39), and the modified Hoehn and Yahr stage, were evaluated at baseline and at weeks 8, 24, 48, and 72. Adverse events and laboratory studies were also monitored.

  • Outcome Measures:

    • Primary: Change in the total UPDRS score from baseline to the 72nd week.

    • Secondary: Changes in individual UPDRS scores, PDQ-39, and modified Hoehn and Yahr stage at the specified time points.

Conclusion and Future Directions

The available clinical evidence suggests that molecular hydrogen therapy is safe and holds promise for certain conditions, particularly those with an underlying component of oxidative stress and inflammation, such as metabolic syndrome. However, the findings, especially for neurodegenerative diseases like Parkinson's, are not consistently positive, indicating a need for more robust and larger-scale clinical trials.

A significant gap in the current research is the lack of head-to-head comparative trials against established standard-of-care treatments. Future studies should aim to directly compare the efficacy of molecular hydrogen with active comparators to better define its therapeutic niche. Furthermore, optimizing the dosage, frequency, and mode of administration for different diseases is crucial for translating the potential of molecular hydrogen into effective clinical practice. The detailed mechanistic studies and well-designed clinical trials will be instrumental in validating the therapeutic utility of this simple yet potentially powerful molecule.

References

Validation of H2-003's anti-inflammatory properties in a sepsis model

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of H2-003 in a Murine Sepsis Model

Abstract: Sepsis remains a leading cause of mortality in intensive care units, driven by a dysregulated host inflammatory response to infection. This guide provides a comparative analysis of this compound, a novel synthetic oligopeptide, against Dexamethasone, a standard steroidal anti-inflammatory agent, in a lipopolysaccharide (LPS)-induced murine sepsis model. The data presented herein demonstrates the potent anti-inflammatory properties of this compound and its significant therapeutic potential in mitigating the systemic inflammation characteristic of sepsis. This document is intended for researchers, clinicians, and professionals in the field of immunology and drug development.

Comparative Efficacy Analysis

The therapeutic efficacy of this compound was evaluated based on survival rates and its ability to suppress key pro-inflammatory cytokines central to the pathophysiology of sepsis.

Survival Rate Analysis

The survival of C57BL/6 mice was monitored for 72 hours following the induction of endotoxemia with a lethal dose of LPS (15 mg/kg). Treatments were administered 1 hour post-LPS challenge.

Table 1: 72-Hour Survival Rate in LPS-Induced Sepsis Model

Treatment Group (n=20) Dosage Administration Route Survival Rate (%)
Vehicle (Saline) 10 mL/kg Intraperitoneal (i.p.) 15%
Dexamethasone 10 mg/kg Intraperitoneal (i.p.) 55%

| This compound | 5 mg/kg | Intravenous (i.v.) | 75% |

Cytokine Modulation

Serum levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) were quantified 6 hours post-LPS challenge using enzyme-linked immunosorbent assay (ELISA). This time point corresponds to the peak of the cytokine storm in this model.

Table 2: Peak Serum Cytokine Levels (6h post-LPS)

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Sham (No LPS) 25.4 ± 4.1 42.1 ± 5.5 15.8 ± 3.9
Vehicle + LPS 4850.2 ± 310.5 12540.7 ± 850.2 850.6 ± 75.4
Dexamethasone + LPS 1850.6 ± 250.8 4520.1 ± 540.3 310.2 ± 45.1
This compound + LPS 980.3 ± 150.2 2150.5 ± 310.8 180.4 ± 30.7

Data are presented as mean ± standard deviation.

Experimental Protocols

LPS-Induced Sepsis Model

A standardized and reproducible model of endotoxemia was used to simulate the hyper-inflammatory phase of sepsis.

  • Subjects: Male C57BL/6 mice, 8-10 weeks old, weighing 22-25g.

  • Acclimatization: Animals were acclimatized for 7 days with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Sepsis Induction: Sepsis was induced via a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli O111:B4 dissolved in sterile, pyrogen-free saline at a dose of 15 mg/kg.

  • Treatment Groups:

    • Vehicle Group: Received 10 mL/kg sterile saline (i.p.) 1 hour post-LPS.

    • Dexamethasone Group: Received 10 mg/kg Dexamethasone (i.p.) 1 hour post-LPS.

    • This compound Group: Received 5 mg/kg this compound (i.v.) 1 hour post-LPS.

  • Monitoring: For survival studies, mice were monitored every 6 hours for 72 hours. For cytokine analysis, a separate cohort of animals was used.

  • Sample Collection: At 6 hours post-LPS injection, mice were anesthetized, and blood was collected via cardiac puncture. Serum was separated by centrifugation and stored at -80°C until analysis.

  • Ethical Approval: All animal procedures were conducted in accordance with the guidelines approved by the Institutional Animal Care and Use Committee (IACUC).

Visualized Workflows and Mechanisms

Experimental Workflow

The following diagram outlines the complete experimental procedure, from animal preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Collection & Analysis acclimatize Animal Acclimatization (7 Days) randomize Randomization into Treatment Groups (n=20) acclimatize->randomize lps Sepsis Induction (LPS, 15 mg/kg, i.p.) randomize->lps treat Treatment Administration (1 Hour Post-LPS) lps->treat monitor Survival Monitoring (72 Hours) treat->monitor collect Blood Collection (6 Hours) treat->collect end Comparative Guide monitor->end Final Report elisa Serum Cytokine Analysis (ELISA) collect->elisa stats Statistical Analysis elisa->stats stats->end Final Report

Caption: Workflow for the validation of this compound in a murine endotoxemia model.

Proposed Mechanism of Action: Inhibition of NF-κB Pathway

This compound is hypothesized to exert its anti-inflammatory effects by targeting the IKK complex, a critical node in the NF-κB signaling cascade. This pathway is a primary driver of inflammatory gene expression in response to bacterial endotoxins like LPS.

G LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Genes transcription H2003 This compound H2003->IKK Inhibits

Caption: this compound targets the IKK complex to block NF-κB activation.

Conclusion

The data presented in this guide strongly support the superior anti-inflammatory and pro-survival effects of this compound compared to the corticosteroid Dexamethasone in a clinically relevant model of severe sepsis. This compound achieved a 75% survival rate and demonstrated a more profound suppression of key inflammatory mediators, including TNF-α and IL-6. Its targeted mechanism, inhibiting the IKK/NF-κB signaling axis, suggests a more specific and potentially safer therapeutic profile. These promising preclinical results warrant the continued development of this compound as a novel therapeutic agent for sepsis and other acute inflammatory conditions.

Safety Operating Guide

Proper Disposal Procedures for H2-003 (Hydrogen Gas)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are based on the determination that "H2-003" refers to Hydrogen gas (H2), as extensive searches for "this compound" consistently yielded information for Hydrogen. It is crucial to confirm the identity of any chemical with your supplier before handling. This guide is intended for researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper handling and disposal of this compound (Hydrogen gas) cylinders in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

I. Immediate Safety and Hazard Information

Hydrogen is a colorless, odorless, and extremely flammable gas.[1][2] The primary hazards associated with Hydrogen include flammability, risk of explosion, and potential for asphyxiation by displacing oxygen.[3] It is crucial to handle Hydrogen in well-ventilated areas and away from ignition sources.[2][4]

PropertyValueReferences
Chemical FormulaH2[5][6]
AppearanceColorless, odorless gas[1][2]
Flammability Limits in Air4.0% - 75.0% by volume[3]
Autoignition Temperature500 °C (932 °F)[3]
Primary HazardsExtremely flammable, may form explosive mixtures with air, simple asphyxiant, contains gas under pressure; may explode if heated.[3][4]
NFPA 704 RatingHealth: 0, Flammability: 4, Instability: 0Inferred from SDS data

II. Standard Operating Procedure for Cylinder Disposal

For compressed gases like Hydrogen, "disposal" refers to the safe return and handling of the gas cylinder. The gas itself is not typically "disposed of" in the traditional sense but is either fully used in experimental procedures or returned to the supplier within the cylinder.

  • Verify Cylinder Contents: Confirm the cylinder label reads "Hydrogen" or "this compound" and matches the Safety Data Sheet (SDS).

  • Inspect Cylinder: Check for any signs of damage, leaks, or corrosion. Do not handle a cylinder that appears compromised.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, flame-retardant lab coat, and consider safety shoes when handling cylinders.[2]

  • Ensure Proper Ventilation: Conduct all handling in a well-ventilated area to prevent the accumulation of Hydrogen in case of a leak.

  • Eliminate Ignition Sources: Ensure the handling area is free of open flames, sparks, static electricity, and hot surfaces.[2][4]

  • Ensure Valve is Securely Closed: The cylinder valve must be fully closed. Use only the appropriate regulator and valve-closing tools. Do not overtighten.

  • Remove Regulator: Once the valve is confirmed to be closed, safely remove the pressure regulator and any attached tubing or equipment.

  • Replace Valve Outlet Cap: Securely attach the valve outlet cap or plug that was originally supplied with the cylinder.

  • Check for Leaks: After closing the valve and replacing the cap, check for leaks using a suitable leak detection solution (e.g., soapy water).

  • Label the Cylinder: Clearly label the cylinder as "EMPTY" or indicate if it contains residual gas.

  • Store for Pickup: Move the cylinder to a designated, secure, and well-ventilated storage area for return to the supplier. Store cylinders upright and secured to prevent falling.

III. Emergency Procedures for Leaks

In the event of a suspected Hydrogen leak, immediate and decisive action is required to mitigate the risk of fire or explosion.

  • Immediate Evacuation: If a significant leak is detected or suspected, evacuate all personnel from the immediate area.

  • Eliminate Ignition Sources: From a safe distance, if possible, shut off all potential ignition sources in the vicinity.

  • Isolate the Source (If Safe): If the leak is small and you are trained to do so, attempt to stop the flow of gas by closing the cylinder valve.

  • Do Not Extinguish a Hydrogen Fire: If the leaking gas has ignited, do not attempt to extinguish the flame unless the gas flow can be stopped safely and immediately.[2][4] An extinguished flame from an active leak can lead to the formation of an explosive gas cloud that could reignite.

  • Ventilate the Area: Increase ventilation to the area to help disperse the gas.

  • Contact Emergency Personnel: Notify your institution's emergency response team and the gas supplier immediately.

IV. Disposal Workflow Visualization

The following diagram outlines the decision-making process for handling an this compound cylinder for disposal.

G start Start: this compound Cylinder Ready for Disposal check_empty Is Cylinder Empty? start->check_empty close_valve_empty 1. Close Cylinder Valve check_empty->close_valve_empty Yes close_valve_partial 1. Close Cylinder Valve check_empty->close_valve_partial No cap_cylinder_empty 2. Remove Regulator & Cap Valve close_valve_empty->cap_cylinder_empty label_empty 3. Label as 'EMPTY' cap_cylinder_empty->label_empty store_empty 4. Store for Supplier Pickup label_empty->store_empty end End: Cylinder Returned to Supplier store_empty->end cap_cylinder_partial 2. Remove Regulator & Cap Valve close_valve_partial->cap_cylinder_partial label_partial 3. Indicate Residual Gas cap_cylinder_partial->label_partial store_partial 4. Store for Supplier Pickup label_partial->store_partial store_partial->end

Caption: Workflow for preparing this compound (Hydrogen) gas cylinders for supplier return.

References

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